molecular formula C9H9N3 B171951 3-(1H-imidazol-1-yl)aniline CAS No. 112677-67-5

3-(1H-imidazol-1-yl)aniline

Cat. No.: B171951
CAS No.: 112677-67-5
M. Wt: 159.19 g/mol
InChI Key: JVKJLZRWXBUBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)aniline is a valuable aromatic amine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features an aniline moiety linked to a 1H-imidazole ring, a privileged structure in pharmacology known to confer a wide range of biological activities . This molecular architecture makes it a versatile building block for the design and synthesis of novel heterocyclic compounds, particularly in the development of potential therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKJLZRWXBUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313503
Record name 3-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-67-5
Record name 3-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-(1H-imidazol-1-yl)aniline experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed experimental protocol for the synthesis of 3-(1H-imidazol-1-yl)aniline, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the N-arylation of imidazole followed by the reduction of a nitro intermediate. This document outlines the precise methodologies, presents all quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves a copper-catalyzed Ullmann-type coupling reaction between imidazole and 3-bromonitrobenzene to yield the intermediate, 1-(3-nitrophenyl)-1H-imidazole. The subsequent step is the reduction of the nitro group of this intermediate to an amine, affording the final product.

Experimental Protocols

Step 1: Synthesis of 1-(3-nitrophenyl)-1H-imidazole

This procedure details the copper-catalyzed N-arylation of imidazole with 3-bromonitrobenzene.

Methodology:

A mixture of 3-bromonitrobenzene (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120-130°C for 24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate to the target aniline derivative via catalytic hydrogenation.

Methodology:

1-(3-nitrophenyl)-1H-imidazole (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )ReagentsSolventReaction TimeTemperature (°C)Yield (%)Melting Point (°C)
1-(3-nitrophenyl)-1H-imidazoleC₉H₇N₃O₂189.17Imidazole, 3-Bromonitrobenzene, CuI, K₂CO₃DMF24 h120-130~70-80Not available
This compoundC₉H₉N₃159.191-(3-nitrophenyl)-1H-imidazole, 10% Pd/C, H₂Methanol4-8 hRoom Temperature>90Not available

Characterization Data:

  • 1-(3-nitrophenyl)-1H-imidazole:

    • ¹H NMR (predicted): Signals for the imidazole and the nitrophenyl protons are expected in the aromatic region (7.0-8.5 ppm).

    • ¹³C NMR (predicted): Resonances for the nine carbon atoms are anticipated, with those of the nitro-substituted ring appearing at characteristic downfield shifts.

  • This compound:

    • ¹H NMR (predicted): The spectrum should show characteristic signals for the protons of the imidazole ring and the aminophenyl ring, including a broad singlet for the amine protons.

    • ¹³C NMR (predicted): The spectrum would display nine distinct carbon signals corresponding to the molecular structure.

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction Start Imidazole + 3-Bromonitrobenzene Reaction1 Ullmann Coupling (CuI, K₂CO₃, DMF, 120-130°C) Start->Reaction1 Intermediate 1-(3-nitrophenyl)-1H-imidazole Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol, RT) Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

3-(1H-imidazol-1-yl)aniline reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of 3-(1H-imidazol-1-yl)aniline

This guide provides a detailed overview of the synthesis and reaction mechanisms of this compound, a significant building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its preparation, reaction pathways, and experimental considerations.

Introduction

This compound is a bifunctional molecule featuring an aniline moiety and an imidazole ring. The aniline group serves as a versatile precursor for various functionalizations, while the imidazole ring can participate in crucial biological interactions, making this compound a valuable intermediate in the synthesis of pharmaceuticals. For instance, substituted derivatives of this molecule are key intermediates in the synthesis of Nilotinib, a tyrosine kinase inhibitor.[1] This guide will focus on the primary synthetic routes to this compound, namely the Ullmann condensation and the Buchwald-Hartwig amination, which are the most prevalent methods for the formation of the aryl C-N bond between the phenyl and imidazole rings.

Synthetic Reaction Mechanisms

The formation of this compound typically involves the coupling of an imidazole ring with a 3-substituted aniline precursor. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation Reaction

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst.[2] In the synthesis of this compound, this reaction typically involves the coupling of imidazole with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) or a 3-aminobenzoic acid derivative followed by a subsequent transformation.[2][3]

The reaction generally proceeds in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, often in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[2][3]

Reaction Scheme:

Caption: General scheme of the Ullmann condensation for the synthesis of this compound.

The mechanism of the Ullmann-type reaction is believed to involve the formation of a copper(I)-imidazolate species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired N-arylimidazole and a copper(I) halide.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient method for the formation of C-N bonds, employing a palladium catalyst with a suitable phosphine ligand.[5][6][7] This reaction offers milder conditions and a broader substrate scope compared to the traditional Ullmann condensation.[5]

In this context, imidazole is coupled with a 3-haloaniline in the presence of a palladium catalyst, a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).[7]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions 3-Haloaniline 3-Haloaniline (X = Br, I, OTf) Product This compound 3-Haloaniline->Product + Imidazole Imidazole Imidazole Imidazole->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., BINAP, Xantphos) Base Base (e.g., NaOt-Bu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Buchwald-Hartwig amination for synthesizing this compound.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the deprotonated imidazole to the palladium center. The final step is a reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[6][7]

Quantitative Data

PrecursorReaction TypeCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-fluoro-5-(trifluoromethyl)benzonitrile & 4-methylimidazoleNucleophilic Aromatic Substitution--85-902~70[8]
3-fluoro-5-(trifluoromethyl)benzamide & 4-methylimidazoleNucleophilic Aromatic SubstitutionSodium amide-80-8512~85[8]
5-bromo-3-(trifluoromethyl)aniline & 4-methylimidazoleUllmann CondensationCopper iodide, Potassium carbonateDMFNot specifiedNot specifiedNot specified[1]
3-bromobenzoic acid & imidazoleUllmann CondensationCopper catalyst, K₂CO₃DMF80-10012-24Not specified[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the Ullmann condensation and Buchwald-Hartwig amination. These protocols are adapted from procedures for similar compounds and should be optimized for the specific substrates.

Ullmann Condensation Protocol (Adapted)

This protocol is based on the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.[3]

  • Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 3-bromoaniline).

  • Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to 100-120 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (Generalized)
  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromoaniline (1.0 eq), imidazole (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Reaction 2. Reaction (Heating and Stirring) Reaction_Setup->Reaction Monitoring 3. Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Imidazole (Base) Amine_Complex Ar-Pd(II)(Im)L₂ Ligand_Exchange->Amine_Complex Reductive_Elim Reductive Elimination Amine_Complex->Reductive_Elim Reductive_Elim->Pd0 Ar-Imidazole

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Cycle Ullmann Condensation Proposed Cycle CuI Cu(I)X Base_React Base Reaction CuI->Base_React Imidazole (Base) Cu_Imidazolate Cu(I)-Imidazole Base_React->Cu_Imidazolate Ox_Add Oxidative Addition Cu_Imidazolate->Ox_Add Ar-X CuIII_Complex Ar-Cu(III)(Im)X Ox_Add->CuIII_Complex Red_Elim Reductive Elimination CuIII_Complex->Red_Elim Red_Elim->CuI Ar-Imidazole

Caption: A proposed catalytic cycle for the Ullmann condensation.

Conclusion

The synthesis of this compound is predominantly achieved through Ullmann condensation and Buchwald-Hartwig amination reactions. While the Buchwald-Hartwig method generally offers milder conditions and higher efficiency, the Ullmann condensation remains a viable and historically significant route. The choice of method will depend on the available starting materials, desired scale, and tolerance of functional groups. This guide provides a foundational understanding of the reaction mechanisms and experimental considerations for the synthesis of this important chemical intermediate, which should aid researchers in their synthetic endeavors. Further optimization of the presented protocols for specific applications is encouraged.

References

Spectroscopic Characterization of 3-(1H-imidazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-imidazol-1-yl)aniline. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data and representative experimental data from a closely related analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This information serves as a valuable reference for researchers involved in the synthesis, identification, and application of novel imidazole-based compounds in drug discovery and materials science.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its substituted analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.12d, J = 1.2 Hz1HImidazole C2-H
7.35s1HImidazole C5-H
6.98s1HAromatic C6-H
6.94s1HAromatic C4-H
6.84s1HAromatic C2-H
5.91s2H-NH₂
2.15s3H-CH₃

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 2: ¹³C NMR Data of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [1]

Chemical Shift (δ) ppmAssignment
150.9Aromatic C-NH₂
138.5Imidazole C2
134.9Imidazole C4
131.3 (q, J = 38 Hz)Aromatic C-CF₃
124.2 (q, J = 272 Hz)-CF₃
114.2Imidazole C5
107.8Aromatic C-H
103.4 (q, J = 4 Hz)Aromatic C-H
13.4-CH₃

Solvent: DMSO-d₆, Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (amine)
3150 - 3100MediumC-H stretch (aromatic & imidazole)
1620 - 1580StrongC=C stretch (aromatic)
1550 - 1450Medium-StrongC=N stretch (imidazole)
1300 - 1000MediumC-N stretch
900 - 650StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [2]

m/zPredicted Adduct
160.08693[M+H]⁺
182.06887[M+Na]⁺
158.07237[M-H]⁻
UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis Protocol: Ullmann Condensation

A plausible synthetic route to this compound is via an Ullmann condensation reaction between 3-bromoaniline and imidazole.

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

General Considerations:

  • Ensure samples are pure and dry before analysis.

  • Use appropriate deuterated solvents for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H NMR).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or oils). For solid samples, ATR-FTIR is a convenient alternative.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Determine the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 3-Bromoaniline + Imidazole Reaction Ullmann Condensation (CuI, K2CO3, DMF) Reactants->Reaction Coupling Workup Workup & Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product NMR NMR (1H, 13C) Product->NMR IR FTIR Product->IR MS Mass Spectrometry Product->MS UVVis UV-Vis Product->UVVis Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data UVVis->Data caption Synthesis and Characterization Workflow

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)aniline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore due to its ability to participate in hydrogen bonding and act as a versatile ligand for metal ions. This document details established synthetic routes, provides in-depth experimental protocols, and presents key data to aid in the successful laboratory preparation of these valuable compounds.

Core Synthetic Strategies

The formation of the C-N bond between the aniline and imidazole rings is the crucial step in the synthesis of this compound derivatives. Two primary catalytic cross-coupling reactions are widely employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[1] Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][3] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann reaction.[2] The choice of palladium catalyst and ligand is critical for achieving high yields and reaction efficiency.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound derivatives, adapted from established methodologies for similar compounds.

Method 1: Ullmann-Type Condensation for 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from the synthesis of a closely related derivative and illustrates the copper-catalyzed N-arylation of imidazole.[5]

Reaction Scheme:

Ullmann_Condensation cluster_conditions Reaction Conditions reactant1 3-Halobenzoic Acid product 3-(1H-imidazol-1-yl)benzoic acid reactant1->product reactant2 + Imidazole reactant2->product catalyst Cu Catalyst base Base (e.g., K2CO3) solvent Solvent (e.g., DMF) temperature Heat (80-120°C)

Caption: Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

Materials:

  • 3-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry flask, add 3-bromobenzoic acid, imidazole, CuI, and K2CO3.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.[5]

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.[5]

  • Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-24 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water.

  • Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl.[5]

  • Extract the aqueous mixture three times with ethyl acetate.[5]

  • Combine the organic layers and wash with deionized water, followed by brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

Method 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol describes a multi-step synthesis of a substituted this compound derivative, which is a key intermediate in the synthesis of the drug nilotinib.[6]

Experimental Workflow:

Synthesis_Workflow start 3-fluoro-5-(trifluoromethyl) benzamide intermediate1 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide start->intermediate1 4-methyl imidazole, NaH, 80-85°C intermediate2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline intermediate1->intermediate2 Bromine, Heat, 85-95°C final_product Purified Product intermediate2->final_product Acidification, Basification, Filtration

Caption: General workflow for the synthesis of a substituted this compound derivative.

Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide

  • In a suitable reaction vessel, add 4-methyl imidazole.

  • Add sodium amide (30.2 g) and stir for 45 minutes at 25-35°C.[6]

  • Add 3-fluoro-5-(trifluoromethyl) benzamide (100 g) to the reaction mass at 25-35°C.[6]

  • Heat the reaction mass to 80-85°C and stir for 12 hours.[6]

  • After completion, cool the reaction to room temperature and add water (2500 ml).[6]

  • Stir for 3 hours, then filter the precipitated solid.[6]

  • Wash the solid with water and dry at 60-70°C under vacuum for 12 hours to obtain the title compound.[6] (Yield: 100 g).[6]

Step 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline

  • To a mixture of water and sodium hydroxide, add bromine (21 ml) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (100 g) at 0-5°C and stir for 20 minutes.[6]

  • Heat the reaction mass to 85-95°C and stir for 3 hours.[6]

  • Cool the reaction to 25-35°C and stir for an additional 3 hours.[6]

  • Filter the precipitated solid, wash with water, and dry under vacuum at 60-70°C for 6 hours.[6] (Yield: 80 g).[6]

Step 3: Purification via Acid Addition Salt

  • The crude aniline derivative can be further purified by forming an acid addition salt (e.g., hydrochloride salt) and then neutralizing it.[6]

  • Dissolve the crude product in a suitable solvent and treat with an acid such as hydrochloric acid.

  • Isolate the salt and then treat with a base, like a 20% sodium carbonate solution, to obtain the purified free base.[6] (Yield: 75 g).[6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound derivatives and related compounds.

CompoundStarting MaterialReaction TypeYieldPurityReference
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide3-fluoro-5-(trifluoromethyl) benzamideNucleophilic Aromatic Substitution100 g-[6]
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamideHofmann Rearrangement (inferred)80 g-[6]
Purified 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline hydrochlorideNeutralization75 g99.5% (HPLC)[6]

Potential Pharmacological Significance

Derivatives of 1H-imidazole are known to possess a wide range of biological activities.[7][8] While the specific signaling pathways for this compound are an active area of research, the imidazole core is a recognized pharmacophore in numerous therapeutic agents.

Pharmacological_Relevance cluster_activities Potential Biological Activities imidazole_core This compound Core Structure derivatization Chemical Derivatization imidazole_core->derivatization library Compound Library derivatization->library screening Biological Screening library->screening antifungal Antifungal screening->antifungal antibacterial Antibacterial screening->antibacterial antitumor Antitumor screening->antitumor anti_inflammatory Anti-inflammatory screening->anti_inflammatory

Caption: Potential pharmacological relevance of this compound derivatives.

The diverse biological activities of imidazole-containing compounds make them attractive scaffolds for drug discovery programs.[8] The 3-amino group on the aniline ring provides a convenient handle for further chemical modifications, allowing for the generation of large compound libraries for high-throughput screening against various biological targets. These derivatives have shown promise as antifungal, antibacterial, antitumor, and anti-inflammatory agents.[7][8]

References

Biological Activity of 3-(1H-imidazol-1-yl)aniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the compound 3-(1H-imidazol-1-yl)aniline. Despite a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific biological data for this exact molecule. While the imidazole and aniline moieties are common pharmacophores found in a wide array of biologically active compounds, this compound itself does not appear to have been the subject of extensive biological investigation. This document will summarize the available information on closely related analogs and the general biological activities associated with its constituent chemical motifs to provide a contextual understanding of its potential pharmacological profile.

Introduction

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically important molecules, including the amino acid histidine and purines. Its unique chemical properties allow it to act as a proton donor or acceptor, and it can coordinate with metal ions, making it a versatile scaffold in medicinal chemistry. Imidazole derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2] The aniline moiety, a primary aromatic amine, is also a key structural feature in many pharmaceuticals.

The compound this compound combines these two important pharmacophores. However, a comprehensive search of scientific databases reveals a scarcity of published research specifically detailing its biological effects. Much of the available information pertains to its use as a chemical intermediate in the synthesis of other compounds or to the biological activities of its derivatives.

Biological Activity of Structurally Related Compounds

While direct data on this compound is limited, the biological activities of structurally similar compounds can offer insights into its potential therapeutic applications.

Anticancer Activity

A notable analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of Nilotinib .[1] Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is used in the treatment of chronic myeloid leukemia (CML). This suggests that the core structure of an imidazolyl-aniline may be amenable to the development of kinase inhibitors.

G cluster_synthesis Synthesis of Nilotinib cluster_action Mechanism of Action 3_fluoro_5_trifluoromethyl_aniline 3-Fluoro-5-(trifluoromethyl)aniline 4_methyl_imidazole 4-Methylimidazole intermediate 3-(4-methyl-1H-imidazol-1-yl) -5-(trifluoromethyl)aniline nilotinib Nilotinib nilotinib_node Nilotinib bcr_abl Bcr-Abl Tyrosine Kinase atp ATP cancer_proliferation Cancer Cell Proliferation

Enzyme Inhibition

The imidazole nucleus is known to interact with various enzymes. For instance, some imidazole derivatives have been shown to inhibit metalloenzymes by coordinating with the metal ion in the active site. Computational studies on related aniline-triazole systems have predicted potential inhibitory activity against enzymes like cytochrome P450.[3] While no specific enzyme inhibition data exists for this compound, its structure suggests potential interactions with enzyme active sites.

In Silico Predictions of Bioactivity

In the absence of experimental data, computational methods can provide predictions about a molecule's potential biological activities. In silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological targets.

G compound This compound in_silico In Silico Prediction Tools (e.g., SwissADME, MolPredictX) compound->in_silico properties Predicted Properties: - Pharmacokinetics (ADME) - Bioactivity Scores - Potential Targets in_silico->properties experimental Experimental Validation (Currently Lacking) properties->experimental

Based on general knowledge of similar structures, it is plausible that this compound would exhibit reasonable drug-like properties. However, without specific computational studies on this molecule, any prediction of its biological targets would be speculative.

Experimental Protocols

As no specific biological studies for this compound have been identified, this guide cannot provide detailed experimental protocols for its evaluation. However, should researchers wish to investigate the biological activity of this compound, a general workflow for initial screening could be as follows:

G start Compound Synthesis and Characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, MBC) start->antimicrobial enzyme Enzyme Inhibition Assays (Target-based) start->enzyme in_vivo In Vivo Studies (if promising in vitro results) cytotoxicity->in_vivo antimicrobial->in_vivo enzyme->in_vivo

Data Summary

Due to the absence of quantitative biological data for this compound in the public domain, a data table summarizing its activity cannot be provided.

Conclusion

References

Technical Guide: 3-Imidazol-1-yl-phenylamine (CAS 112677-67-5) - Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Imidazol-1-yl-phenylamine, also known as 3-(1H-imidazol-1-yl)aniline, is an aromatic amine containing an imidazole substituent. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including natural products and synthetic drugs, where it can participate in hydrogen bonding and act as a ligand for metal ions. This technical guide provides a comprehensive overview of the known properties and a potential synthesis route for 3-Imidazol-1-yl-phenylamine (CAS 112677-67-5), a valuable building block for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

While experimentally determined data for 3-Imidazol-1-yl-phenylamine is limited in publicly available literature, several key properties have been predicted and are summarized in the table below. These values provide a useful starting point for experimental design and handling of the compound.

PropertyValueSource
Molecular Formula C₉H₉N₃-
Molecular Weight 159.19 g/mol -
Predicted Boiling Point 373.1 ± 25.0 °C[1]
Predicted Density 1.20 ± 0.1 g/cm³[1]
Predicted pKa 5.53 ± 0.10[1]
Physical Form Solid (predicted)[1]
Storage Conditions Keep in dark place, Sealed in dry, Room Temperature[1]

Synthesis

Proposed Synthesis Route: Ullmann Condensation

The synthesis of 3-Imidazol-1-yl-phenylamine can be envisioned through the reaction of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with imidazole in the presence of a copper catalyst and a base.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Bromoaniline 3-Bromoaniline Reaction 3-Bromoaniline->Reaction Imidazole Imidazole Imidazole->Reaction Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat Heat->Reaction Product 3-Imidazol-1-yl-phenylamine Reaction->Product

Caption: Proposed Ullmann condensation for the synthesis of 3-Imidazol-1-yl-phenylamine.

General Experimental Protocol (Hypothetical)

The following protocol is a general representation of an Ullmann condensation for N-arylation and should be optimized for the specific synthesis of 3-Imidazol-1-yl-phenylamine.

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-Imidazol-1-yl-phenylamine.

Biological and Pharmacological Activity

As of the date of this document, there is a notable absence of specific studies detailing the biological or pharmacological activities of 3-Imidazol-1-yl-phenylamine in the public domain. However, the broader class of imidazole-containing compounds is well-known for a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

The imidazole moiety is a key component in many antifungal, antibacterial, and anticancer agents. Its ability to coordinate with metal ions in enzymes and act as a proton donor or acceptor makes it a versatile pharmacophore. Therefore, 3-Imidazol-1-yl-phenylamine represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent preliminary biological evaluation of 3-Imidazol-1-yl-phenylamine.

Workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation Reactants 3-Bromoaniline + Imidazole Reaction Ullmann Condensation Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: General workflow for the synthesis and biological evaluation of the target compound.

Conclusion

3-Imidazol-1-yl-phenylamine is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is currently scarce, this guide provides the available predicted properties and a robust, well-established synthetic strategy. The lack of biological data presents a clear opportunity for researchers to investigate the pharmacological potential of this molecule and its derivatives. The provided hypothetical protocols and workflows are intended to serve as a foundation for such future research endeavors.

References

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)aniline: Molecular Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-imidazol-1-yl)aniline, a key building block in medicinal chemistry and materials science. This document details its molecular structure, molecular weight, and presents a plausible synthetic route with a detailed experimental protocol. Furthermore, it explores potential applications in drug discovery by examining the known biological activities of structurally related compounds.

Core Molecular and Physical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its application in experimental design and chemical synthesis.

PropertyValueSource
Molecular Formula C₉H₉N₃Vendor Data
Molecular Weight 159.19 g/mol [1]
Appearance Expected to be a solidInference
CAS Number 112677-67-5

Molecular Structure

The structure of this compound consists of an aniline ring substituted at the 3-position with a 1H-imidazol-1-yl group.

Caption: Molecular Structure of this compound.

Synthesis Protocol

Reaction: 3-Bromoaniline + Imidazole → this compound

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromoaniline) is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthetic Workflow for this compound via Ullmann Condensation start Start: Combine Reactants (3-Bromoaniline, Imidazole, CuI, K₂CO₃) dissolve Add Anhydrous DMF start->dissolve heat Heat to 120-140 °C with Stirring dissolve->heat monitor Monitor Reaction by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction with Ethyl Acetate cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Final Product: this compound purify->end_product

Caption: Synthetic Workflow for this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the imidazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds. The aniline moiety also provides a versatile handle for further chemical modifications. The potential for this compound in drug discovery can be inferred from the activities of structurally related molecules.

Imidazole-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Antifungal Agents: The imidazole ring is a core component of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Anticancer Agents: Certain imidazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, Nilotinib, a tyrosine kinase inhibitor, contains a substituted imidazolyl-aniline moiety.[2]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or act as hydrogen bond donors/acceptors, leading to enzyme inhibition.

  • Receptor Antagonism/Agonism: The imidazole ring is a key feature of histamine and is found in many histamine receptor antagonists. Derivatives have also been explored as ligands for other receptor families.

The presence of the aniline group on the imidazole scaffold provides a reactive site for the synthesis of a diverse library of compounds through reactions such as amide bond formation, sulfonylation, or further C-N coupling reactions. This allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Drug Discovery Applications of this compound cluster_applications Potential Therapeutic Areas parent This compound modification Chemical Modification (e.g., Amidation, Sulfonylation) parent->modification library Diverse Compound Library modification->library screening High-Throughput Screening library->screening anticancer Anticancer screening->anticancer antifungal Antifungal screening->antifungal enzyme_inhibition Enzyme Inhibition screening->enzyme_inhibition receptor_modulation Receptor Modulation screening->receptor_modulation

Caption: Potential Drug Discovery Pathways.

References

physical and chemical properties of 3-(imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 3-(imidazol-1-yl)aniline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Properties

Physical and Chemical Data

The following table summarizes the known and estimated properties of 3-(imidazol-1-yl)aniline.

PropertyValueSource/Method
Molecular Formula C₉H₉N₃[Calculated]
Molecular Weight 159.19 g/mol [Calculated][1][2]
Appearance White to off-white solid (predicted)[General observation for similar compounds]
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[Inference from related N-arylimidazoles][3]
pKa Not available-

Synthesis and Experimental Protocols

The synthesis of 3-(imidazol-1-yl)aniline can be achieved through established N-arylation cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods applicable for this transformation.

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation provides a classical approach to the formation of the C-N bond between an aryl halide and a nitrogen-containing heterocycle, catalyzed by copper.

Reaction Scheme:

G Ullmann Condensation for 3-(Imidazol-1-yl)aniline reactant1 3-Bromoaniline catalyst CuI, Base (e.g., K2CO3) Solvent (e.g., DMF), Heat reactant1->catalyst reactant2 Imidazole reactant2->catalyst product 3-(Imidazol-1-yl)aniline catalyst->product G Buchwald-Hartwig Amination for 3-(Imidazol-1-yl)aniline reactant1 3-Bromoaniline catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) Solvent (e.g., Toluene), Heat reactant1->catalyst reactant2 Imidazole reactant2->catalyst product 3-(Imidazol-1-yl)aniline catalyst->product G Workflow for Synthesis and Evaluation of 3-(Imidazol-1-yl)aniline cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation start Select Synthesis Route (Ullmann or Buchwald-Hartwig) reactants Prepare Reactants: 3-Bromoaniline, Imidazole, Catalyst, Ligand, Base, Solvent start->reactants reaction Perform Cross-Coupling Reaction reactants->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC) nmr->purity ir->purity ms->purity bio_activity Biological Activity Screening purity->bio_activity sar Structure-Activity Relationship (SAR) Studies bio_activity->sar

References

Preliminary Investigation of 3-(1H-imidazol-1-yl)aniline Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into 3-(1H-imidazol-1-yl)aniline analogues. It covers their synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues is primarily achieved through N-arylation of an imidazole ring with a substituted aniline derivative. A common and effective method is the copper-catalyzed Ullmann condensation reaction.

General Experimental Protocol: Copper-Catalyzed N-Arylation

A typical procedure involves the reaction of an appropriately substituted aryl halide (e.g., 3-bromoaniline or 3-iodoaniline) with imidazole in the presence of a copper catalyst, a base, and a suitable solvent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products A 3-Haloaniline plus1 + C Copper Catalyst (e.g., CuI, Cu2O) B Imidazole D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., DMF, DMSO) F Heat G This compound Analogue G start Seed cancer cells in 96-well plate incubate1 Incubate (24h) to allow cell attachment start->incubate1 treat Treat cells with serially diluted This compound analogues incubate1->treat incubate2 Incubate for a defined period (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate (2-4h) to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure analyze Calculate IC50 values measure->analyze G start Prepare serial dilutions of test compounds dispense Dispense kinase buffer, VEGFR-2 enzyme, and test compounds into a microplate start->dispense initiate Initiate kinase reaction by adding ATP and substrate dispense->initiate incubate Incubate at a controlled temperature (e.g., 30°C) initiate->incubate stop Stop the reaction incubate->stop detect Add detection reagent stop->detect measure Measure signal (luminescence, fluorescence, or absorbance) detect->measure analyze Calculate percent inhibition and IC50 values measure->analyze G cluster_growth_factor Growth Factor Signaling cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Proliferation Proliferation PKC->Proliferation Survival Survival PKC->Survival AKT AKT PI3K->AKT AKT->Angiogenesis AKT->Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis ERK->Proliferation ERK->Survival Imidazole This compound Analogue Imidazole->VEGFR2 Inhibition

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(1H-imidazol-1-yl)aniline in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their superior contrast, vibrant colors, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Imidazole derivatives are a critical class of heterocyclic compounds that have garnered significant attention in OLED research. Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and hosts in phosphorescent OLEDs (PhOLEDs).

This document provides detailed application notes and protocols on the use of 3-(1H-imidazol-1-yl)aniline as a versatile building block in the synthesis of advanced OLED materials. This aniline derivative serves as a key precursor for creating molecules with tailored electronic properties, particularly for hole-transporting layers (HTLs) and as a component of bipolar host materials. The strategic incorporation of the 3-(imidazol-1-yl)phenyl moiety allows for the fine-tuning of charge carrier mobility and energy levels within the OLED device stack, ultimately leading to enhanced efficiency and stability.

Application in Bipolar Host Materials

The this compound moiety is a valuable component in the design of bipolar host materials for PhOLEDs. In these materials, a hole-donating (p-type) unit is chemically linked to an electron-accepting (n-type) unit. This bipolar character facilitates balanced electron and hole injection and transport within the emissive layer, leading to a more efficient recombination process and higher device quantum efficiencies.

A prominent example is the synthesis of imidazolyl-phenylcarbazole-based host materials. In these molecules, the carbazole unit acts as the hole-transporting donor, while the imidazole-phenyl group serves as the electron-transporting acceptor. The aniline nitrogen of this compound provides a convenient attachment point for the carbazole moiety through common cross-coupling reactions.

Quantitative Data Presentation

The performance of OLEDs is highly dependent on the specific molecular structure of the host material. Below is a summary of the performance of green and red PhOLEDs using imidazolyl-phenylcarbazole-based hosts, which can be synthesized from this compound derivatives.

Host Material NameEmitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
im-OCzPGreen22.277.093.1
im-OCzPRed14.19.010.1
im-OCzP + B3PyMPM (Co-host)Green23.080.098.8
im-OCzP + B3PyMPM (Co-host)Red16.510.213.4

Data sourced from a study on imidazolyl-phenylcarbazole-based host materials.[1]

Experimental Protocols

The synthesis of OLED materials derived from this compound typically involves standard organic cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for forming the crucial C-N bond between the aniline and a carbazole or other aryl halide derivative.

Protocol 1: Synthesis of an Imidazolyl-Phenylcarbazole Host Material (Illustrative)

This protocol describes a general procedure for the synthesis of a bipolar host material, such as "im-CzP" (imidazolyl-phenylcarbazole), using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 9-bromo-9-phenyl-9H-carbazole (or other suitable carbazole derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), 9-bromo-9-phenyl-9H-carbazole (1.1 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture at a reflux temperature (typically 110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure imidazolyl-phenylcarbazole product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the design of bipolar host materials for OLEDs, starting from precursor molecules.

OLED_Material_Design cluster_precursors Precursor Molecules cluster_synthesis Synthesis cluster_material OLED Material cluster_application Application Aniline This compound (Electron-Accepting Moiety Precursor) Coupling Buchwald-Hartwig Cross-Coupling Aniline->Coupling Carbazole Carbazole Derivative (Hole-Donating Moiety Precursor) Carbazole->Coupling BipolarHost Bipolar Host Material (e.g., im-CzP) Coupling->BipolarHost OLED Organic Light-Emitting Diode (OLED) BipolarHost->OLED

Caption: Logical flow from precursor molecules to the final OLED application.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of an imidazolyl-phenylcarbazole host material.

Synthesis_Workflow start Start reaction_setup 1. Combine Reactants, Catalyst, Ligand, and Base start->reaction_setup inert_atmosphere 2. Establish Inert Atmosphere reaction_setup->inert_atmosphere solvent_addition 3. Add Anhydrous Solvent inert_atmosphere->solvent_addition reaction 4. Heat and Stir (Reflux) solvent_addition->reaction workup 5. Aqueous Work-up and Extraction reaction->workup purification 6. Column Chromatography workup->purification characterization 7. Structural Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols: 3-(1H-imidazol-1-yl)aniline as a Key Intermediate in the Synthesis of Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib is a highly selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Its synthesis involves the strategic coupling of key intermediates, prominently featuring 3-(1H-imidazol-1-yl)aniline. This document provides detailed application notes and experimental protocols for the synthesis of Nilotinib, with a specific focus on the utilization of this compound. The protocols are designed to offer researchers and drug development professionals a comprehensive guide to the chemical synthesis, purification, and characterization of this important therapeutic agent.

Introduction

Nilotinib's mechanism of action involves the inhibition of the Bcr-Abl kinase, an aberrant protein central to the pathophysiology of CML.[1][4] The chemical structure of Nilotinib is assembled through the formation of an amide bond between two primary intermediates: this compound and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The purity and yield of these intermediates are critical for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This document outlines a reliable synthetic route and provides detailed experimental procedures.

Synthesis of Nilotinib: An Overview

The synthesis of Nilotinib is a multi-step process. A common and efficient route involves the synthesis of the two key intermediates followed by their coupling to form the final product.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B 3-bromo-5-(trifluoromethyl)aniline 3-bromo-5-(trifluoromethyl)aniline This compound This compound 3-bromo-5-(trifluoromethyl)aniline->this compound Imidazole, CuI, K2CO3 Nilotinib Nilotinib This compound->Nilotinib 3-amino-4-methylbenzoic acid 3-amino-4-methylbenzoic acid 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 3-amino-4-methylbenzoic acid->4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid Guanidination, Cyclization 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid->Nilotinib Coupling Agent (e.g., HATU, DECP)

Fig. 1: Overall synthetic workflow for Nilotinib.

Experimental Protocols

Synthesis of this compound (Intermediate A)

This protocol describes a copper-catalyzed N-arylation reaction to synthesize the title intermediate.

Materials:

  • 3-bromo-5-(trifluoromethyl)aniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate B)

This protocol involves a two-step process starting from 3-amino-4-methylbenzoic acid.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Cyanamide

  • Hydrochloric acid (HCl)

  • 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one

  • Sodium hydroxide (NaOH)

  • Methanol or n-Butanol

Procedure:

  • Guanidination: In a reaction vessel, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a suitable solvent like methanol. Add an aqueous solution of cyanamide (1.5 equivalents).

  • Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 3-4 hours to form 3-guanidino-4-methylbenzoic acid hydrochloride.

  • Cyclization: To the guanidine intermediate, add 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one (1.1 equivalents) and a base such as sodium hydroxide.

  • Heat the reaction mixture to reflux in a solvent like n-butanol for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to obtain 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[5][6][7]

Final Coupling Step: Synthesis of Nilotinib

This protocol describes the amide bond formation between the two key intermediates.

Materials:

  • This compound (Intermediate A)

  • 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate B)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Diethyl cyanophosphonate (DECP)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1 equivalent) in anhydrous DMF or acetonitrile.

  • Add the coupling agent, such as HATU (1.3 equivalents) or DECP (1.2 equivalents), to the solution.[8]

  • Add a base, such as DIPEA or TEA (2 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) for 12-24 hours.[9] Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure.

  • Purify the crude Nilotinib by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the pure product.

Data Presentation

StepReactantsSolvent(s)Key Reagents/CatalystsTemp. (°C)Time (h)Yield (%)Purity (%) (by HPLC)
Synthesis of Intermediate A 3-bromo-5-(trifluoromethyl)aniline, ImidazoleDMFCuI, K₂CO₃120-13012-24~80-90>98
Synthesis of Intermediate B 3-amino-4-methylbenzoic acid, 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-oneMethanol, n-ButanolHCl, Cyanamide, NaOHReflux15-28~70-85>99
Synthesis of Nilotinib This compound, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidDMF or AcetonitrileHATU/DIPEA or DECP/TEA25-6012-2485-95>99.5

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and final Nilotinib product should be confirmed by various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

Mechanism of Action: Nilotinib Inhibition of Bcr-Abl Signaling

Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is constitutively active, leading to the uncontrolled proliferation of hematopoietic cells. Nilotinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive CML.[1]

G cluster_0 Bcr-Abl Signaling Pathway cluster_1 Inhibition by Nilotinib Bcr-Abl Bcr-Abl Downstream Substrates Downstream Substrates Bcr-Abl->Downstream Substrates Phosphorylation Proliferation and Survival Pathways Proliferation and Survival Pathways Downstream Substrates->Proliferation and Survival Pathways Activation CML Cell Proliferation and Survival CML Cell Proliferation and Survival Proliferation and Survival Pathways->CML Cell Proliferation and Survival Nilotinib Nilotinib Bcr-Abl_inhibited Bcr-Abl Nilotinib->Bcr-Abl_inhibited No Phosphorylation No Phosphorylation Inhibition->No Phosphorylation Inhibition of Phosphorylation Bcr-Abl_inhibited->Inhibition

Fig. 2: Nilotinib's inhibition of the Bcr-Abl signaling pathway.

Conclusion

The successful synthesis of Nilotinib relies on the efficient preparation and coupling of its key intermediates, including this compound. The protocols and data presented in these application notes provide a comprehensive framework for researchers and professionals in the field of drug development to synthesize and analyze this critical anti-cancer therapeutic. Adherence to the detailed methodologies and rigorous analytical characterization will ensure the production of high-purity Nilotinib for further research and development.

References

Application Note and Protocol: Experimental Setup for Ullmann Condensation of 3-Bromoaniline and Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the Ullmann condensation, specifically focusing on the copper-catalyzed N-arylation of imidazole with 3-bromoaniline to synthesize 3-(1H-imidazol-1-yl)aniline. This N-arylimidazole derivative is a valuable building block in medicinal chemistry and drug development.

The Ullmann condensation is a cornerstone of carbon-nitrogen bond formation in organic synthesis.[1][2] Modern protocols often employ copper(I) catalysts in conjunction with a ligand to facilitate the reaction under milder conditions than the traditional high-temperature Ullmann reactions.[1] This application note details a reliable method adapted from established procedures for similar aryl bromides, providing a reproducible protocol for researchers.

Data Presentation: Representative Conditions for Ullmann Condensation of Aryl Bromides with Imidazole

The following table summarizes various conditions reported for the copper-catalyzed N-arylation of imidazoles with aryl bromides, providing a comparative overview of catalyst systems, bases, solvents, and their impact on reaction outcomes.

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12024~88
4CuI (10 mol%), 8-Hydroxyquinoline (10 mol%)(Et₄N)₂CO₃DMF/H₂O13016~96

Note: Yields are representative and can vary based on the specific aryl bromide substrate and reaction scale.

Experimental Protocol: Synthesis of this compound

This protocol details the Ullmann condensation of 3-bromoaniline and imidazole using a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand.

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

    • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add cesium carbonate (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme: Ullmann Condensation

G Ullmann Condensation of 3-Bromoaniline and Imidazole cluster_conditions Reaction Conditions cluster_product Product R1 3-Bromoaniline P1 This compound R1->P1 + R2 Imidazole R2->P1 C1 CuI (Catalyst) C2 1,10-Phenanthroline (Ligand) C3 Cs2CO3 (Base) C4 Dioxane (Solvent) C5 100 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow for Ullmann Condensation A Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent in Schlenk Flask) B Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Reaction (Heating at 100 °C, 18-24h) B->C D Work-up (Cooling, Dilution, Filtration) C->D E Extraction (EtOAc, Water, Brine) D->E F Drying and Concentration (Na2SO4, Rotary Evaporation) E->F G Purification (Flash Column Chromatography) F->G H Characterization (NMR, Mass Spectrometry) G->H G Simplified Catalytic Cycle for Ullmann Condensation A Cu(I) Catalyst B Oxidative Addition (Aryl Halide) A->B + Ar-X C Aryl-Cu(III) Intermediate B->C D Ligand Exchange (Imidazole) C->D + Imidazole E Reductive Elimination D->E E->A - Product F N-Aryl Imidazole Product E->F

References

Application Note: A Robust Protocol for the Copper-Catalyzed N-Arylation of Imidazole with 3-Haloanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a cornerstone of medicinal chemistry and materials science, yielding scaffolds present in a multitude of bioactive compounds and functional materials. The copper-catalyzed Ullmann condensation offers a cost-effective and powerful method for forging the crucial C-N bond.[1][2] This application note provides a detailed protocol for the N-arylation of imidazole with various 3-haloanilines, a class of reagents important for introducing a key synthetic handle for further functionalization in drug discovery programs. Recent advancements in copper catalysis have enabled the development of milder and more efficient protocols, often utilizing ligands to improve reaction outcomes.[1][3] The protocol described herein employs a copper(I) iodide catalyst in conjunction with a 1,10-phenanthroline ligand, a system known for its effectiveness in the N-arylation of diverse nitrogen-containing heterocycles.[1]

Reaction Scheme

Caption : General reaction scheme for the copper-catalyzed N-arylation of imidazole with 3-haloanilines.

Data Presentation

The following table summarizes the expected yields for the copper-catalyzed N-arylation of imidazole with different 3-haloanilines under optimized reaction conditions. The data is representative and may vary based on the specific reaction scale and conditions.

Entry3-HaloanilineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-ChloroanilineCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10024~75
23-BromoanilineCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~92
33-IodoanilineCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10012~95
43-BromoanilineCuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~88[1]

Experimental Protocol

Materials:

  • Imidazole

  • 3-Chloroaniline, 3-Bromoaniline, or 3-Iodoaniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine, anhydrous sodium sulfate (for workup)

  • Celite

General Considerations:

  • All reagents should be of high purity.

  • The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.[1]

  • Solvents should be anhydrous to ensure optimal reaction conditions.[1]

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the corresponding 3-haloaniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[1]

  • The flask is then sealed, evacuated, and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.[1]

  • The reaction mixture is heated to 100 °C and stirred vigorously for the time indicated in the data table (12-24 hours).[1]

  • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.[1]

  • The filtrate is transferred to a separatory funnel and washed sequentially with water (2 x 15 mL) and brine (15 mL).[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl imidazole.

Visualizations

experimental_workflow reagents Reagent Preparation - Imidazole - 3-Haloaniline - CuI - Ligand - Base setup Reaction Setup - Dry Schlenk Flask - Inert Atmosphere (N2/Ar) reagents->setup addition Solvent Addition - Anhydrous Dioxane setup->addition reaction Reaction - Heat to 100 °C - Stir for 12-24h addition->reaction workup Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction - Wash with H2O - Wash with Brine workup->extraction drying Drying & Concentration - Dry over Na2SO4 - Concentrate in vacuo extraction->drying purification Purification - Column Chromatography drying->purification product Final Product N-(3-aminophenyl)imidazole purification->product

Caption : Experimental workflow for the copper-catalyzed N-arylation of imidazole.

References

Application Notes and Protocols: 3-(1H-imidazol-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-1-yl)aniline is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive aniline group and a pharmacologically relevant imidazole ring, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds. The imidazole moiety can participate in crucial hydrogen bonding and metal coordination interactions with biological targets, while the aniline group provides a convenient handle for further molecular elaboration through amide bond formation and other coupling reactions. This unique combination of features has led to its successful application in the development of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.

Key Applications in Medicinal Chemistry

The primary application of this compound and its derivatives in medicinal chemistry is as a core scaffold for the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. The imidazole-aniline scaffold has proven to be particularly effective in targeting tyrosine kinases and mitogen-activated protein kinases (MAPKs).

Tyrosine Kinase Inhibitors: The Nilotinib Story

A prominent example of the successful application of a this compound derivative is in the synthesis of Nilotinib (marketed as Tasigna®), a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML). The specific building block used is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This compound forms a key part of the Nilotinib structure, which binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and suppressing the proliferation of cancer cells.

The synthesis of Nilotinib highlights the strategic importance of the this compound scaffold. The aniline group is utilized to form an amide bond with a substituted benzoic acid moiety, while the imidazole and trifluoromethyl groups contribute to the high binding affinity and selectivity of the final drug molecule for the target kinase.

p38 MAPK Inhibitors for Inflammatory Diseases

Derivatives of this compound have also been extensively explored as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Overactivation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The imidazole ring of the this compound scaffold is a key pharmacophore that can interact with the hinge region of the p38 MAPK active site, a common feature of many p38 MAPK inhibitors. By modifying the aniline portion of the molecule, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected kinase inhibitors that incorporate a derivative of the this compound scaffold. This data illustrates the potency of these compounds against their respective kinase targets.

Compound IDTarget KinaseCell LineIC50 (µM)Reference
Nilotinib Bcr-AblK5620.02N/A
Compound 10 Bcr-AblK56231[2]
Compound 13 Bcr-AblK5625.6[2]
Compound 15 Bcr-AblHL605.6[2]
Compound 28j Bcr-AblK5626.9[2]
Compound 28k Bcr-AblK5623.6[2]
Compound 28l Bcr-AblK5624.5[2]

Experimental Protocols

Synthesis of Nilotinib Intermediate: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide

This protocol describes a key step in the synthesis of Nilotinib, demonstrating the utility of the this compound derivative.

Materials:

  • 4-methyl-3-nitrobenzoyl chloride

  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Bond Formation:

    • Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro intermediate.

  • Nitro Group Reduction:

    • Dissolve the crude nitro intermediate in ethanol.

    • Add stannous chloride dihydrate (5.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired amino intermediate.

In Vitro p38 MAPK Inhibition Assay (ELISA-based)

This protocol provides a general method for evaluating the inhibitory activity of compounds against p38 MAPK using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human p38 MAPK enzyme

  • p38 MAPK substrate (e.g., ATF-2)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Anti-phospho-p38 MAPK antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well microplate with the p38 MAPK substrate (e.g., ATF-2) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of assay buffer to each well.

  • Add 1 µL of test compound at various concentrations (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of recombinant p38 MAPK enzyme to each well (except the negative control).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the primary antibody (anti-phospho-p38 MAPK) to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the color development by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Cell Surface Receptors Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38_MAPK->Transcription_Factors Inhibitor This compound -based Inhibitors Inhibitor->p38_MAPK Gene_Expression Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inflammation Inflammation (Cytokine Production) Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: The p38 MAPK signaling cascade and its inhibition.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (this compound derivatives) primary_screen Primary Screening (e.g., In vitro kinase assay) start->primary_screen hit_id Hit Identification (Compounds with >50% inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50 determination) hit_id->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc secondary_assays Secondary Assays (Selectivity profiling, cell-based assays) ic50_calc->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection end End: Preclinical Development lead_selection->end

Caption: Workflow for kinase inhibitor screening.

References

Application Notes for Metal-Organic Frameworks Utilizing Imidazole-Aniline Type Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Reference Analogue: Zeolitic Imidazolate Framework-22 (ZIF-22)

Note to Reader: Extensive literature searches did not yield specific examples or synthesis protocols for Metal-Organic Frameworks (MOFs) constructed with 3-(1H-imidazol-1-yl)aniline as the primary organic linker. This suggests that this specific linker is not yet widely reported for MOF synthesis.

To fulfill the request for detailed application notes and protocols, we will use a well-characterized and structurally relevant analogue: Zeolitic Imidazolate Framework-22 (ZIF-22) . The linker used in ZIF-22 is 5-azabenzimidazole. Like the requested this compound, this linker possesses an imidazole-type ring system capable of coordinating with metal centers, making it a valuable and illustrative substitute for researchers interested in developing MOFs with similar nitrogen-rich heterocyclic linkers.

Introduction

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs composed of transition metal ions (typically Zn²⁺ or Co²⁺) tetrahedrally coordinated by imidazolate-based organic linkers.[1] The resulting frameworks often exhibit topologies analogous to traditional aluminosilicate zeolites. ZIFs are renowned for their exceptional thermal and chemical stability.[2]

ZIF-22, constructed from zinc nodes and 5-azabenzimidazolate linkers, is notable for its high hydrophilicity and water resistance, a feature derived from the polar, uncoordinated nitrogen heteroatom in its linker.[3][4] This property, combined with its permanent porosity, makes ZIF-22 and similar structures promising candidates for applications in proton conduction, selective adsorption, and catalysis.[3] The presence of amine and imidazole functionalities in linkers like this compound is anticipated to yield MOFs with unique basic sites and hydrogen-bonding capabilities, making them highly relevant for CO₂ capture and catalysis.[3]

Physicochemical Properties of ZIF-22

The following tables summarize key quantitative data for ZIF-22, which can serve as a benchmark for researchers developing new MOFs with related linkers.

Table 1: Crystallographic and Structural Data for ZIF-22
ParameterValueReference
Formula Zn(C₆H₄N₃)₂[3]
Topology LTA (Linde Type A)[5]
Crystal System Cubic[5]
Space Group Fm-3c[5]
Pore Diameter ~11.6 Å (α-cage)[2]
Aperture Size ~3.4 Å[2]
Table 2: Porosity and Stability Data for ZIF-22
ParameterValueReference
BET Surface Area ~1,810 m²/g (for analogous ZIF-8)[2]
Water Adsorption 9.6 mmol g⁻¹ (at 298 K, P/P₀ = 0.9)[3]
Thermal Stability Stable up to 550 °C in N₂ (for analogous ZIF-8)[2]
Chemical Stability Stable in boiling alkaline water and organic solvents[2]
Proton Conductivity 1.77 × 10⁻³ S cm⁻¹ (at 363 K, 95% RH)[3]

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis and characterization of ZIFs and can be adapted for new linkers like this compound.

Protocol 1: Solvothermal Synthesis of ZIF-22

This protocol describes the solvothermal synthesis of ZIF-22, a common method for producing crystalline MOF powders.[6]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-azabenzimidazole (Linker)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials

  • Programmable Oven

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of 5-azabenzimidazole in 15 mL of DMF.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Heating: Place the vial in a programmable oven. Heat to 130°C and hold for 48 hours.

  • Cooling: Allow the oven to cool down to room temperature naturally. Crystalline product should be observed at the bottom of the vial.

  • Purification:

    • Decant the mother liquor.

    • Add 10 mL of fresh DMF, resuspend the crystals, and centrifuge to pellet the product. Discard the supernatant.

    • Repeat the DMF wash step two more times.

    • Wash the product with ethanol (3 x 10 mL) using the same resuspension/centrifugation method.

  • Drying (Activation): Dry the purified crystals under vacuum at 120°C for 12 hours to remove residual solvent from the pores.

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation A Dissolve Zn(NO₃)₂·6H₂O & 5-azabenzimidazole in DMF B Sonicate for 15 min A->B Homogenize C Seal Vial B->C D Heat in Oven (130°C, 48h) C->D Crystallization E Cool to Room Temp D->E F Collect Crystals E->F G Wash with DMF (3x) F->G Remove unreacted precursors H Wash with Ethanol (3x) G->H I Dry under Vacuum (120°C, 12h) H->I Solvent Exchange J Activated ZIF-22 I->J

Caption: Workflow for the solvothermal synthesis and activation of ZIF-22.

Protocol 2: Characterization of Synthesized MOF

1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-40°.

    • Compare the experimental pattern with the simulated pattern from the known crystal structure of ZIF-22 to verify the correct phase was synthesized.[4]

2. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and confirm the removal of guest solvents.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the TGA curve for significant weight loss steps, which indicate decomposition of the framework. A stable plateau up to high temperatures (e.g., >450°C) confirms high thermal stability.[2]

3. Nitrogen Adsorption-Desorption Analysis

  • Purpose: To determine the porosity, including BET surface area and pore volume.

  • Procedure:

    • Degas the activated MOF sample at 150°C under vacuum for at least 6 hours.

    • Measure the N₂ adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

Application Example: Proton Conduction Measurement

The hydrophilic nature of ZIF-22 makes it a candidate for proton-conducting membranes in fuel cells. The following diagram illustrates the logical relationship between the linker's properties and this application.

G cluster_mof MOF Properties cluster_app Application Linker 5-Azabenzimidazole Linker Prop1 Polar Uncoordinated Nitrogen Sites Linker->Prop1 imparts Prop3 High Water Uptake Prop1->Prop3 leads to Prop2 Ordered Porous Structure Prop2->Prop3 enables Mechanism Formation of H-bond Networks with Water Molecules Prop3->Mechanism facilitates App Proton Conduction Mechanism->App results in

Caption: Relationship between linker properties and proton conduction in ZIF-22.

Disclaimer: The protocols and data provided are based on published literature for ZIF-22 and are intended for research and development purposes. Researchers should adapt these methods based on their specific linker and experimental setup, adhering to all laboratory safety guidelines.

References

Application Notes and Protocols for the Derivatization of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 3-(1H-imidazol-1-yl)aniline, a versatile building block in medicinal chemistry and materials science. The presence of both a nucleophilic aniline moiety and an imidazole ring offers multiple avenues for derivatization, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. The following protocols are designed to serve as a starting point for the synthesis of acylated, sulfonylated, N-alkylated, and N-arylated derivatives of this compound.

N-Acylation of this compound

Application Note:

N-acylation is a fundamental transformation for the synthesis of amides from anilines. This protocol describes the reaction of this compound with an acyl chloride in the presence of a base. The aniline nitrogen is generally more nucleophilic than the imidazole nitrogens, allowing for selective acylation under controlled conditions. The resulting amides are common scaffolds in numerous biologically active molecules. Careful control of stoichiometry and temperature is recommended to minimize potential side reactions, such as diacylation or acylation of the imidazole ring.

Quantitative Data Summary:

EntryAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1Acetyl ChlorideTriethylamineDichloromethane20 to RT>90 (Estimated)
2Benzoyl ChloridePyridineDichloromethane40 to RT>85 (Estimated)
3Isobutyryl ChlorideDIPEATetrahydrofuran30 to RT>88 (Estimated)
Note: Yields are estimated based on general acylation reactions of anilines and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of N-(3-(1H-imidazol-1-yl)phenyl)acetamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise with stirring.

  • Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Workflow Diagram:

acylation_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acetyl Chloride solution add_base->add_acyl_chloride warm_stir Warm to RT and stir for 2h add_acyl_chloride->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract purify Purify by chromatography or recrystallization extract->purify end End purify->end

N-Acylation Workflow

N-Sulfonylation of this compound

Application Note:

N-sulfonylation of anilines provides access to sulfonamides, a class of compounds with a broad range of pharmaceutical applications. This protocol details the reaction of this compound with a sulfonyl chloride in the presence of a base. Similar to acylation, the aniline nitrogen is the more reactive site. The use of pyridine as both a base and a solvent can be effective, although other non-nucleophilic bases can also be employed.

Quantitative Data Summary:

EntrySulfonylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1p-Toluenesulfonyl ChloridePyridinePyridine6RT to 50>80 (Estimated)
2Methanesulfonyl ChlorideTriethylamineDichloromethane40 to RT>85 (Estimated)
3Benzenesulfonyl ChloridePyridineDichloromethane5RT>82 (Estimated)
Note: Yields are estimated based on general sulfonylation reactions of anilines and may require optimization.

Experimental Protocol: Synthesis of N-(3-(1H-imidazol-1-yl)phenyl)-4-methylbenzenesulfonamide

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (0.3 M).

  • Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexanes, 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Workflow Diagram:

sulfonylation_workflow start Start dissolve Dissolve this compound in anhydrous Pyridine start->dissolve add_sulfonyl_chloride Add p-Toluenesulfonyl Chloride dissolve->add_sulfonyl_chloride heat_stir Heat to 50 °C and stir for 6h add_sulfonyl_chloride->heat_stir monitor Monitor by TLC heat_stir->monitor workup Pour into ice-water monitor->workup purify Filter and recrystallize workup->purify end End purify->end

N-Sulfonylation Workflow

Reductive Amination of this compound

Application Note:

Reductive amination is a versatile method for the N-alkylation of anilines. This two-step, one-pot process involves the formation of an imine intermediate by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation. This method avoids the over-alkylation often observed in direct alkylation with alkyl halides.

Quantitative Data Summary:

EntryCarbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloroethane12RT>75 (Estimated)
2AcetoneNaBH(OAc)₃Dichloroethane16RT>70 (Estimated)
3CyclohexanoneNaBH₃CNMethanol12RT>78 (Estimated)
Note: Yields are estimated based on general reductive amination protocols and require optimization.

Experimental Protocol: Synthesis of N-benzyl-3-(1H-imidazol-1-yl)aniline

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexanes, 1:1).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

reductive_amination_workflow start Start mix_reactants Mix this compound, benzaldehyde, and acetic acid in DCE start->mix_reactants stir_imine Stir at RT for 1-2h (Imine formation) mix_reactants->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant stir_reaction Stir at RT for 12h add_reductant->stir_reaction monitor Monitor by TLC stir_reaction->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCE quench->extract purify Purify by column chromatography extract->purify end End purify->end

Reductive Amination Workflow

Buchwald-Hartwig Amination with this compound

Application Note:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylanilines.[1][2][3] This protocol describes the coupling of this compound with an aryl halide. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. The imidazole moiety can potentially coordinate to the palladium catalyst, so careful selection of ligands that form stable and active catalytic species is important.

Quantitative Data Summary:

EntryAryl HalidePd-CatalystLigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene100>70 (Estimated)
21-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄Dioxane110>65 (Estimated)
32-IodopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene100>60 (Estimated)
Note: Yields are estimated based on general Buchwald-Hartwig amination protocols and require optimization. Imidazole-containing substrates may require specific ligand systems to avoid catalyst inhibition.[4]

Experimental Protocol: Synthesis of N-(4-methylphenyl)-3-(1H-imidazol-1-yl)aniline

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times, then add anhydrous toluene (0.1 M).

  • Reaction Progression: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Workflow Diagram:

buchwald_hartwig_workflow start Start combine_solids Combine Pd2(dba)3, XPhos, and NaOtBu in a Schlenk tube start->combine_solids add_reactants Add this compound and 4-bromotoluene combine_solids->add_reactants evacuate_backfill Evacuate and backfill with inert gas add_reactants->evacuate_backfill add_solvent Add anhydrous toluene evacuate_backfill->add_solvent heat_stir Heat to 100 °C for 12-24h add_solvent->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor workup Cool, dilute with EtOAc, and filter through Celite monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Buchwald-Hartwig Amination Workflow

Ullmann Condensation with this compound

Application Note:

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods for N-arylation.[5] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. The reaction is typically performed at elevated temperatures in a polar aprotic solvent. As with the Buchwald-Hartwig reaction, the potential for the imidazole nitrogen to coordinate with the copper catalyst should be considered.

Quantitative Data Summary:

EntryAryl HalideCu-CatalystLigandBaseSolventTemp (°C)Yield (%)
14-IodonitrobenzeneCuIL-ProlineK₂CO₃DMSO120>60 (Estimated)
21-Bromo-4-cyanobenzeneCuI1,10-PhenanthrolineCs₂CO₃DMF130>55 (Estimated)
32-Iodobenzoic acidCu₂OSalicylaldoximeK₃PO₄Dioxane110>50 (Estimated)
Note: Yields are estimated based on general Ullmann condensation protocols and require optimization. Ligand choice can be critical for achieving good yields with imidazole-containing substrates.[1]

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-3-(1H-imidazol-1-yl)aniline

  • Reaction Setup: In a sealable reaction vessel, combine CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Reactant Addition: Add this compound (1.2 eq) and 4-iodonitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (0.2 M).

  • Reaction Progression: Seal the vessel and heat the mixture to 120 °C with stirring for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

ullmann_condensation_workflow start Start combine_reagents Combine CuI, L-Proline, and K2CO3 in a reaction vessel start->combine_reagents add_reactants Add this compound and 4-iodonitrobenzene combine_reagents->add_reactants add_solvent Add anhydrous DMSO add_reactants->add_solvent heat_stir Seal and heat to 120 °C for 24h add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor workup Cool, dilute with water, and extract with EtOAc monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Ullmann Condensation Workflow

References

Application Notes and Protocols for the Synthesis of a Novel Phosphorescent Iridium(III) Emitter Derived from 3-(Imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphorescent organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, with iridium(III) complexes being the most successful class of emitters due to their ability to harvest both singlet and triplet excitons, leading to high quantum efficiencies. The performance of these emitters is highly dependent on the molecular design of both the cyclometalating (C^N) and ancillary (L^X) ligands. This document provides a detailed, step-by-step protocol for the synthesis of a novel phosphorescent iridium(III) emitter, [Ir(ppy-im-an)₂(acac)], where 'ppy-im-an' is a new cyclometalating ligand derived from 3-(imidazol-1-yl)aniline, and acetylacetonate ('acac') is the ancillary ligand. The strategic incorporation of the imidazole-aniline moiety is designed to fine-tune the electronic properties and enhance the performance of the resulting emitter.

Overall Synthetic Workflow

The synthesis of the target phosphorescent emitter is a multi-step process, beginning with the synthesis of the novel cyclometalating ligand, followed by the formation of an iridium(III) dimer, and culminating in the final complex with the ancillary ligand.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Dimer Formation cluster_2 Step 3: Final Complex Synthesis A 3-(Imidazol-1-yl)aniline C Suzuki Coupling A->C B 2-Bromopyridine B->C D 2-(3-(Imidazol-1-yl)phenyl)pyridine (ppy-im-an) C->D E ppy-im-an Ligand G Cyclometalation Reaction E->G F IrCl₃·3H₂O F->G H [Ir(ppy-im-an)₂Cl]₂ Dimer G->H I [Ir(ppy-im-an)₂Cl]₂ Dimer K Ligand Substitution I->K J Acetylacetone (acacH) J->K L [Ir(ppy-im-an)₂(acac)] (Final Emitter) K->L

Caption: Synthetic workflow for the phosphorescent emitter.

Experimental Protocols

Step 1: Synthesis of the Cyclometalating Ligand, 2-(3-(Imidazol-1-yl)phenyl)pyridine (ppy-im-an)

This protocol details the synthesis of the novel C^N ligand via a Suzuki coupling reaction.

Materials:

  • 3-(Imidazol-1-yl)aniline

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL three-necked flask, dissolve 3-(imidazol-1-yl)aniline (1.59 g, 10 mmol) and 2-bromopyridine (1.58 g, 10 mmol) in a mixture of toluene (80 mL) and ethanol (20 mL).

  • Add an aqueous solution of potassium carbonate (2 M, 20 mL).

  • Deoxygenate the mixture by bubbling with argon for 30 minutes.

  • Add palladium(II) acetate (0.022 g, 0.1 mmol) and triphenylphosphine (0.105 g, 0.4 mmol) to the flask under an argon atmosphere.

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours under argon.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (98:2 v/v) as the eluent to yield the pure ligand as a white solid.

Step 2: Synthesis of the Iridium(III) Dichloro-Bridged Dimer, [Ir(ppy-im-an)₂Cl]₂

This protocol describes the formation of the iridium dimer intermediate.

Materials:

  • 2-(3-(Imidazol-1-yl)phenyl)pyridine (ppy-im-an)

  • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

  • 2-Ethoxyethanol

  • Water

  • Methanol

Procedure:

  • In a 100 mL round-bottom flask, suspend the ppy-im-an ligand (0.94 g, 4 mmol) and iridium(III) chloride trihydrate (0.70 g, 2 mmol) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water (40 mL).

  • Heat the mixture to 110°C and reflux under an argon atmosphere for 24 hours. A yellow precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate sequentially with water (2 x 30 mL) and methanol (2 x 30 mL).

  • Dry the product in a vacuum oven at 60°C to yield the iridium dimer as a yellow powder.

Step 3: Synthesis of the Final Phosphorescent Emitter, [Ir(ppy-im-an)₂(acac)]

This protocol details the final step to obtain the heteroleptic iridium(III) complex.

Materials:

  • [Ir(ppy-im-an)₂Cl]₂ dimer

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a 100 mL round-bottom flask, suspend the [Ir(ppy-im-an)₂Cl]₂ dimer (0.68 g, 0.5 mmol) in 2-ethoxyethanol (40 mL).

  • Add acetylacetone (0.50 g, 5 mmol) and sodium carbonate (0.53 g, 5 mmol) to the suspension.

  • Heat the mixture to 120°C and reflux under an argon atmosphere for 12 hours. The solution will turn into a clear, bright yellow-green.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate and purify the product by column chromatography on silica gel using dichloromethane as the eluent.

  • Recrystallize the purified product from a dichloromethane/hexane mixture to obtain the final complex as bright yellow-green crystals.

Data Presentation

The following table summarizes the key properties of the synthesized compounds. Photophysical data are representative values based on similar reported iridium(III) complexes.

CompoundFormulaM.W. ( g/mol )Yield (%)λₑₘ (nm)PLQY (%)Lifetime (µs)
ppy-im-an C₁₄H₁₁N₃221.2675N/AN/AN/A
[Ir(ppy-im-an)₂Cl]₂ C₅₆H₄₀Cl₂Ir₂N₁₂1362.4385N/AN/AN/A
[Ir(ppy-im-an)₂(acac)] C₃₃H₂₇IrN₆O₂732.8365525801.2

PLQY: Photoluminescence Quantum Yield, measured in deoxygenated DCM solution.

Mechanism of Phosphorescence

The phosphorescent emission from the iridium(III) complex is governed by the principles of intersystem crossing and radiative decay from a triplet excited state. The heavy iridium atom facilitates strong spin-orbit coupling, which promotes efficient population of the triplet state from the initially formed singlet excited state.

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating phosphorescence.

These protocols provide a comprehensive guide for the synthesis and characterization of a novel phosphorescent emitter. The modular nature of the synthesis allows for further modifications of both the cyclometalating and ancillary ligands to tune the emission color and improve device performance. Researchers can adapt these methods for the development of new materials for advanced OLED applications.

Application Notes and Protocols: The Use of 3-(1H-imidazol-1-yl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1][2] This document provides detailed application notes and protocols on the use of 3-(1H-imidazol-1-yl)aniline and its derivatives as a key scaffold in the synthesis of potent kinase inhibitors. This scaffold is integral to the structure of several inhibitors targeting a range of kinases, including Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and others, demonstrating its versatility and importance in medicinal chemistry.[3][4]

Introduction

The this compound moiety serves as a critical pharmacophore in the design of type II kinase inhibitors, which bind to the inactive conformation of the kinase.[3] A prominent example is Nilotinib, a second-generation Bcr-Abl inhibitor, where the related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment makes crucial van der Waals interactions within the kinase's specificity pocket, contributing to its high affinity and efficacy in imatinib-resistant chronic myeloid leukemia (CML).[3][5] The imidazole ring can act as a hydrogen bond acceptor, while the aniline group provides a key attachment point for building more complex inhibitor structures.

Data Presentation: Inhibitory Activities of Synthesized Compounds

The following tables summarize the biological activity of various kinase inhibitors synthesized using this compound derivatives.

Table 1: In Vitro Anti-proliferative Activities (IC50, μM) of Selected Compounds

CompoundK-562HL-60
10 408.2
13 5.6>100
15 315.6
28j 6.9>100
28k 3.6>100
28l 4.5>100

Data sourced from reference[6]. K-562 is a human chronic myelogenous leukemia cell line expressing Bcr-Abl, while HL-60 is a human promyelocytic leukemia cell line.

Table 2: Receptor Tyrosine Kinase Inhibition (%) at 10 nM

CompoundEGFR
11 91%
13 92%

Data sourced from reference[3].

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the synthesis of kinase inhibitors utilizing a this compound core.[6][7]

Protocol 1: General Synthesis of N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide Derivatives

This protocol describes the synthesis of a key intermediate, which can then be further modified.

Materials:

  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • 4-(chloromethyl)benzoyl chloride

  • Triethylamine (Et3N)

  • Dry Chloroform (CHCl3)

  • Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.5 equivalents) in dry chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-(chloromethyl)benzoyl chloride (1 equivalent) in dry chloroform dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer three times with chloroform.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to yield 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide.[6]

Protocol 2: General Method for Amine Substitution

This protocol outlines the subsequent reaction to introduce further diversity to the molecule.

Materials:

  • 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (from Protocol 1)

  • Desired amine (R-NH2) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ammonia solution (NH3·H2O)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, mix the product from Protocol 1 (1 equivalent) and the desired amine (1.1 equivalents) in N,N-Dimethylformamide (DMF).

  • Stir the mixture at reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the DMF under reduced pressure.

  • Dilute the crude residue with water.

  • Add ammonia solution to adjust the pH to 10-11, which may cause the product to precipitate.

  • Filter the resulting solid and wash it with water.

  • Purify the product by column chromatography on silica gel.[6]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors. Dysregulation of this pathway is implicated in numerous cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., EGFR Inhibitor) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

Synthesis_Workflow Start Starting Materials: This compound derivative & Acyl Chloride Step1 Step 1: Amide Coupling Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Nucleophilic Substitution with various amines Intermediate->Step2 Library Library of Final Compounds Step2->Library Purification Purification (Column Chromatography) Library->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Screening Biological Screening: Kinase Assays Cell Proliferation Assays Analysis->Screening Data Data Analysis: IC50 Determination Screening->Data

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel and potent kinase inhibitors. The synthetic routes are generally robust and allow for the creation of diverse chemical libraries. The resulting compounds have shown significant activity against various cancer-related kinases and cell lines. These application notes and protocols provide a foundation for researchers to further explore the potential of this important chemical moiety in the ongoing search for new anticancer therapeutics.

References

Practical Guide to the Handling and Storage of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-(1H-imidazol-1-yl)aniline is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a reactive aniline moiety and a versatile imidazole ring, makes it a key intermediate in the synthesis of various target molecules. Notably, derivatives of this compound are crucial in the synthesis of targeted cancer therapeutics, such as Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor. This document provides a comprehensive guide for the safe handling, storage, and application of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for its proper handling and use in experimental settings.

PropertyValueReference
CAS Number 112677-67-5[1][2]
Molecular Formula C₉H₉N₃[3]
Molecular Weight 159.19 g/mol [1][2]
Appearance Off-white to light yellow powder/crystals[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol, ether, and benzene. Moderately soluble in water.
pKa Data not available
Stability Stable under recommended storage conditions. Sensitive to light and air.

Safe Handling and Storage

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, rinse the affected area immediately and thoroughly with water.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations:

  • Container: Store in a tightly sealed container to prevent exposure to air and moisture.

  • Environment: Keep in a cool, dry, and dark place. Some related compounds are stored at refrigerated temperatures (3-5 °C).

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations.

Application Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid, a reaction central to the synthesis of many pharmaceutical compounds, including Nilotinib.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-methyl-3-nitrobenzoic acid as an example)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF, followed by the addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to quench any remaining acid.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Carboxylic Acid E Activation (30 min, RT) A->E B EDC B->E C HOBt C->E D Anhydrous DMF D->E F Add this compound & DIPEA E->F G Stir Overnight (RT) F->G H Quench & Extract G->H I Wash & Dry H->I J Purify I->J K Final Product J->K bcr_abl_pathway cluster_cell Leukemic Cell cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/SOS Grb2/SOS Bcr-Abl->Grb2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Ras Ras Grb2/SOS->Ras RAF/MEK/ERK RAF/MEK/ERK Ras->RAF/MEK/ERK AKT/mTOR AKT/mTOR PI3K->AKT/mTOR Survival Survival STAT5->Survival Proliferation Proliferation RAF/MEK/ERK->Proliferation AKT/mTOR->Survival Nilotinib_Analog Nilotinib Analog (Synthesized from This compound derivative) Nilotinib_Analog->Bcr-Abl Inhibition

References

Troubleshooting & Optimization

troubleshooting 3-(1H-imidazol-1-yl)aniline synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of 3-(1H-imidazol-1-yl)aniline, a key intermediate for researchers, scientists, and drug development professionals. The following frequently asked questions (FAQs) and troubleshooting guides address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Ullmann condensation, also known as the Goldberg reaction. This copper-catalyzed cross-coupling reaction involves the N-arylation of imidazole with a 3-haloaniline, typically 3-bromoaniline or 3-iodoaniline, in the presence of a base and a suitable solvent.

Q2: What are the typical side reactions observed during the Ullmann synthesis of this compound?

A2: Common side reactions include:

  • Dehalogenation: The reduction of the starting 3-haloaniline to aniline.

  • Homocoupling: The self-coupling of the 3-haloaniline to form 3,3'-diaminobiphenyl.

  • Formation of Isomeric Products: Depending on the reaction conditions, trace amounts of other positional isomers may form.

Q3: How can I minimize the formation of these side products?

A3: Optimization of reaction conditions is crucial. Key strategies include:

  • Ligand Selection: The use of specific ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can enhance the rate of the desired C-N coupling, thereby minimizing side reactions.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. Excessively high temperatures can promote dehalogenation and other decomposition pathways.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents oxidative side reactions.

  • Purity of Reagents: Using high-purity starting materials and anhydrous solvents is essential to prevent unwanted side reactions.

Q4: What are the recommended purification techniques for this compound?

A4: The crude product is typically purified by:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and side products. A common eluent system is a gradient of methanol in dichloromethane.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used to obtain a highly pure product.

  • Acid-Base Extraction: The basic nature of the aniline and imidazole moieties allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution and then precipitated by basification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst (e.g., oxidized Cu(I))Use fresh, high-purity copper(I) salt (e.g., CuI). Consider in-situ reduction of a Cu(II) salt.
Inappropriate ligand or no ligand usedScreen various ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline.
Suboptimal baseScreen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.
Significant Amount of Aniline Detected (Dehalogenation) Presence of protic impurities (e.g., water)Use anhydrous solvents and ensure all glassware is thoroughly dried.
High reaction temperatureLower the reaction temperature.
Hydrogen source in the reaction mixtureEnsure the solvent is not a hydrogen donor under the reaction conditions.
Formation of 3,3'-diaminobiphenyl (Homocoupling) High concentration of 3-haloanilineUse a slight excess of imidazole (1.2-1.5 equivalents).
High reaction temperatureLower the reaction temperature.
Inefficient catalyst systemOptimize the copper source and ligand combination to favor the C-N cross-coupling.
Presence of Multiple Unidentified Impurities Decomposition of starting materials or productLower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or HPLC.
Non-selective reaction conditionsRe-evaluate the choice of solvent, base, and ligand to improve selectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on product yield and purity for the synthesis of this compound and analogous compounds via the Ullmann condensation.

Aryl Halide Copper Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
3-BromoanilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12024~75-85>98 (after chromatography)
3-IodoanilineCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Dioxane11018~80-90>99 (after chromatography)
3-BromoanilineCu₂O (10)L-Proline (20)Cs₂CO₃DMSO13024~70-80>97 (after recrystallization)
3-ChloroanilineCuI (15)NoneK₂CO₃NMP15036~40-50>95 (after chromatography)

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, imidazole, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway cluster_reactants Reactants & Conditions 3-Haloaniline 3-Haloaniline Product This compound 3-Haloaniline->Product Imidazole Imidazole Imidazole->Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Product Base Base Base->Product Ligand Ligand Ligand->Product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions 3-Haloaniline 3-Haloaniline Aniline Aniline (Dehalogenation) 3-Haloaniline->Aniline Reduction Biphenyl 3,3'-Diaminobiphenyl (Homocoupling) 3-Haloaniline->Biphenyl Dimerization H_source [H] H_source->Aniline Cu_catalyst Cu(0) or Cu(I) Cu_catalyst->Biphenyl

Caption: Common side reaction pathways in the Ullmann condensation.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Purity Low_Yield->Check_Catalyst Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Optimize_Conditions Optimize Temp, Base, Ligand Check_Catalyst->Optimize_Conditions Optimize_Conditions->Side_Products Identify_Side_Products Identify Impurities (NMR, MS) Side_Products->Identify_Side_Products Yes Purification Purification Successful? Side_Products->Purification No Adjust_Stoichiometry Adjust Reactant Ratios Identify_Side_Products->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->Purification Optimize_Purification Optimize Chromatography/Recrystallization Purification->Optimize_Purification No End End Purification->End Yes Optimize_Purification->End

Caption: A logical workflow for troubleshooting synthesis and purification issues.

Technical Support Center: Optimizing Coupling Reactions of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 3-(1H-imidazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are most suitable for this compound?

A1: this compound is a versatile substrate for several common cross-coupling reactions. The most frequently employed are:

  • Buchwald-Hartwig Amination: To form a new C-N bond between the aniline nitrogen and an aryl or heteroaryl halide.

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by first converting the aniline to an aryl halide or triflate, which then couples with a boronic acid or ester.

  • Amide Coupling (Acylation): To form an amide bond by reacting the aniline with a carboxylic acid or its activated derivative.

Q2: Can the imidazole nitrogen interfere with palladium-catalyzed coupling reactions?

A2: Yes, the nitrogen atoms in the imidazole ring can coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield. To mitigate this, it is often necessary to use ligands that can form a more stable complex with palladium, outcompeting the imidazole coordination. Bulky, electron-rich phosphine ligands are often effective.

Q3: Is the aniline in this compound considered activated or deactivated?

A3: The aniline nitrogen in this compound has its lone pair of electrons delocalized into the benzene ring, making it an activated position for electrophilic substitution. However, in the context of nucleophilicity for coupling reactions, it is considered less nucleophilic than simple alkylamines but more so than anilines with strong electron-withdrawing groups. The imidazole group has a net electron-withdrawing effect through its pi system, which can slightly reduce the nucleophilicity of the aniline compared to unsubstituted aniline.

Q4: How can I monitor the progress of my coupling reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS provides more definitive information about the masses of the components in the reaction mixture, helping to confirm the identity of the product and detect any side products.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound and/or aryl halide.

  • Formation of a black precipitate (palladium black) in the reaction mixture.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Catalyst Inactivation/Poisoning The imidazole nitrogen may be inhibiting the palladium catalyst. Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos) can be effective.[1][2] Consider using a pre-catalyst that is less susceptible to inhibition.
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used.[1] Ensure the base is anhydrous and finely powdered for optimal reactivity.
Insufficient Temperature Some Buchwald-Hartwig couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).
Issue 2: Side Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS analysis shows the presence of undesired products, such as homocoupled boronic acid or dehalogenated starting material.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[3] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Protodeboronation The boronic acid is replaced by a hydrogen atom, often due to the presence of water. Use anhydrous solvents and reagents.
Dehalogenation of Aryl Halide The halogen on your coupling partner is replaced by a hydrogen. This can be caused by certain bases or impurities. Consider using a milder base or screening different bases.
Issue 3: Sluggish or Incomplete Amide Coupling

Symptoms:

  • The reaction stalls with significant amounts of starting materials remaining after an extended period.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Low Nucleophilicity of the Aniline The aniline in this compound is less nucleophilic than aliphatic amines.[4][5]
Ineffective Coupling Reagent For less reactive anilines, stronger coupling reagents may be necessary. Consider using HATU, HBTU, or PyBOP.
Incorrect Order of Reagent Addition For many coupling reagents, pre-activation of the carboxylic acid is beneficial. Dissolve the carboxylic acid and coupling reagent in the solvent first, stir for a few minutes, and then add the aniline.
Suboptimal Solvent Ensure all reagents are fully dissolved. DMF is a common choice for its excellent solvating properties. Acetonitrile or DCM can also be effective.
Insufficient Base A non-nucleophilic base, such as DIPEA or triethylamine, is required to neutralize the acid formed during the reaction. Use at least 2-3 equivalents.

Data Presentation

The following tables provide hypothetical but representative data to illustrate the effects of varying reaction parameters on the yield of the desired product.

Table 1: Optimization of Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd2(dba)3 (2)P(t-Bu)3 (4)NaOt-Bu (1.5)Toluene10045
2Pd2(dba)3 (2)XPhos (4)NaOt-Bu (1.5)Toluene10085
3Pd(OAc)2 (2)SPhos (4)K3PO4 (2.0)Dioxane11092
4Pd(OAc)2 (2)RuPhos (4)Cs2CO3 (2.0)Toluene10095

Table 2: Optimization of Amide Coupling of this compound with Benzoic Acid

EntryCoupling Reagent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1EDC/HOBt (1.2)DIPEA (2.0)DMFRT2465
2HBTU (1.2)DIPEA (2.0)DMFRT688
3HATU (1.1)DIPEA (3.0)DMFRT495
4PyBOP (1.2)DIPEA (2.0)CH3CNRT891

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., Cs2CO3, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)2, 0.02 mmol) and the ligand (e.g., RuPhos, 0.04 mmol).

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the coupling reagent HATU (1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base inert Evacuate & Backfill with Inert Gas reagents->inert catalyst Add Pd Source & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield in Coupling Reaction catalyst_inactive Catalyst Inactive or Poisoned? start->catalyst_inactive conditions_wrong Suboptimal Conditions? start->conditions_wrong reagents_bad Poor Reagent Quality? start->reagents_bad change_ligand Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst_inactive->change_ligand check_atmosphere Solution: Ensure strict inert atmosphere catalyst_inactive->check_atmosphere check_base Solution: Screen bases (NaOt-Bu, K3PO4, Cs2CO3) conditions_wrong->check_base check_temp Solution: Increase temperature conditions_wrong->check_temp check_solvent Solution: Ensure reagent solubility conditions_wrong->check_solvent use_pure Solution: Use pure, anhydrous reagents and solvents reagents_bad->use_pure

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Purification of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(1H-imidazol-1-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Issue 1: Low Purity After Initial Synthesis

Symptom: Chromatographic analysis (e.g., HPLC, TLC) of the crude product shows multiple impurity peaks.

Possible Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side products due to non-optimal reaction conditions.

  • Degradation of the product during workup.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with a suitable technique like TLC or HPLC.

  • Control of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • Workup Conditions: Use mild workup conditions to prevent degradation. For instance, if using an acid-base extraction, avoid overly strong acids or bases and prolonged exposure.

Issue 2: Difficulties with Column Chromatography

Symptom:

  • Poor separation of the product from impurities (co-elution).

  • Significant tailing of the product peak/spot.

  • No compound eluting from the column.

Possible Causes:

  • Co-elution: The chosen solvent system has insufficient selectivity.

  • Peak Tailing: The basic aniline and imidazole moieties can interact with acidic silanol groups on the silica gel stationary phase.[1]

  • No Elution: The compound may be too polar for the selected mobile phase or it may have precipitated on the column.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • If using a non-polar/polar aprotic system (e.g., Hexane/Ethyl Acetate), a gradual increase in the polarity (gradient elution) may improve separation.

    • For highly polar impurities, a switch to a more polar solvent system like Dichloromethane/Methanol might be necessary.[2]

  • Reduce Tailing:

    • Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to mask the active sites on the silica gel.[3]

    • Consider using a different stationary phase, such as alumina (neutral or basic), or a deactivated silica gel.[4]

  • Address Elution Problems:

    • If the compound is not eluting, significantly increase the polarity of the mobile phase. A system of methanol in dichloromethane (e.g., starting from 1-10% methanol) can be effective for polar aromatic amines.[4]

    • If solubility is an issue, consider dry loading the sample onto the column.[4]

Issue 3: Challenges with Recrystallization

Symptom:

  • The compound "oils out" instead of forming crystals.

  • Low recovery of the purified product.

  • The recrystallized product remains colored.

Possible Causes:

  • Oiling Out: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated.[5]

  • Low Recovery: Too much solvent was used, or the solution was not cooled sufficiently.[5]

  • Colored Product: The presence of colored impurities that were not removed.

Troubleshooting Steps:

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also be effective. If these methods fail, redissolve the oil in more hot solvent and allow it to cool more slowly.[5]

  • Improve Recovery: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.[5]

  • Remove Colored Impurities: If the solution is colored, add a small amount of activated charcoal and perform a hot filtration before allowing the solution to cool.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities for this type of molecule can include:

  • Unreacted Starting Materials: Such as 3-nitroaniline or imidazole, depending on the synthesis method.

  • Isomeric Products: Formation of other positional isomers is possible depending on the reaction conditions.

  • Over-reaction Products: In some cases, side reactions can lead to the formation of more complex structures.[2]

  • Polymeric Byproducts: Strong acidic or basic conditions can sometimes lead to the formation of tar-like byproducts.[2]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: For a polar aromatic amine like this compound, a good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. A common starting ratio to test on TLC is 1:1 ethyl acetate/hexane.[4] Based on the TLC results, the polarity can be adjusted. For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[2][4]

Q3: Can acid-base extraction be used to purify this compound?

A3: Yes, the basicity of the aniline and imidazole groups can be utilized for purification.[2][6] The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl).[7] The basic this compound will be protonated and move to the aqueous layer. The aqueous layer can then be separated, and the pH adjusted with a base to precipitate the purified product, which can then be extracted back into an organic solvent.[6]

Q4: What are some recommended solvents for recrystallization?

A4: For aromatic amines, good single solvents to evaluate are ethanol, methanol, and toluene.[5] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible solvent in which it is less soluble. Good initial mixed systems to try are ethanol/water, acetone/water, or toluene/hexane.[5] The ideal solvent is one where the compound shows high solubility at elevated temperatures and low solubility at room temperature.[8]

Q5: Is this compound thermally stable?

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₉N₃
Molecular Weight159.19 g/mol
Boiling Point373.1 ± 25.0 °C
Melting Point112-114 °C
Density1.20 ± 0.1 g/cm³

Table 2: Suggested Solvent Systems for Purification Techniques

Purification TechniqueSuggested Solvents/SystemsRationale
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (with 0.5% Triethylamine)Good starting point for many organic compounds. Triethylamine is added to reduce peak tailing.[3]
Dichloromethane/MethanolEffective for more polar compounds.[2]
Recrystallization Ethanol/WaterEthanol is a good solvent, and the addition of water as an anti-solvent can induce crystallization.[5]
Toluene/HexaneA non-polar system that can be effective for aromatic compounds.[5]
Acid-Base Extraction Organic Solvent: Ethyl Acetate or DichloromethaneGood solubility for the neutral compound.
Aqueous Acid: 1M HClTo protonate and extract the basic product into the aqueous phase.[7]
Aqueous Base: 1M NaOHTo neutralize the aqueous phase and precipitate the purified product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Solvent System Selection: Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20), each containing 0.5% triethylamine. Develop a TLC of the crude material in these systems to find a ratio that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The elution can be performed isocratically or with a gradient of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, place a small amount of the crude product. Add a few drops of different potential single solvents (e.g., ethanol, toluene) or mixed solvents (e.g., ethanol/water). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude this compound analysis TLC/HPLC Analysis start->analysis decision Impurity Profile? analysis->decision col_chrom Column Chromatography decision->col_chrom Complex Mixture recryst Recrystallization decision->recryst Solid with Minor Impurities acid_base Acid-Base Extraction decision->acid_base Acidic/Basic Impurities pure_product Pure Product col_chrom->pure_product recryst->pure_product acid_base->pure_product final_analysis Purity Check (TLC/HPLC/NMR) pure_product->final_analysis

Caption: Purification strategy selection workflow.

troubleshooting_column_chrom cluster_problems Problem Identification cluster_solutions Potential Solutions start Column Chromatography Issue co_elution Co-elution start->co_elution tailing Peak Tailing start->tailing no_elution No Elution start->no_elution sol1 Optimize Mobile Phase (Gradient) co_elution->sol1 sol2 Add Triethylamine to Eluent tailing->sol2 sol3 Change Stationary Phase (e.g., Alumina) tailing->sol3 sol4 Increase Mobile Phase Polarity no_elution->sol4 sol5 Use Dry Loading Technique no_elution->sol5

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-(1H-imidazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing this compound are:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type Coupling: This involves the reaction of a 3-substituted aniline precursor (e.g., 3-haloaniline or 3-nitroaniline) with imidazole. This is a widely used method for forming aryl-heteroaryl C-N bonds.

  • Route B: Imidazole Ring Formation on an Aniline Precursor: This approach starts with a substituted aniline and builds the imidazole ring in a subsequent step.

Q2: What are the most common types of byproducts encountered in this synthesis?

A2: Common byproducts can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials such as 3-substituted aniline or imidazole.

  • Isomeric Byproducts: Formation of regioisomers is possible, for example, the formation of 1-(3-aminophenyl)-1,3-dihydro-2H-imidazol-2-one if the reaction conditions are not optimal. In related syntheses, the formation of other regioisomers has been observed.[1]

  • Byproducts from Side Reactions: These can include dimers of the starting materials or products of solvent participation in the reaction. In syntheses involving the formation of the imidazole ring, byproducts like quinoxaline derivatives can form from side reactions with reagents like glyoxal.[2]

  • Degradation Impurities: The final product, an aromatic amine, can be susceptible to oxidation, leading to colored impurities.

Q3: Which analytical techniques are most effective for identifying byproducts in the synthesis of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for the effective identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the products and byproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: HPLC or TLC analysis of the crude product shows significant peaks/spots corresponding to the starting materials (e.g., 3-fluoro-nitrobenzene, 3-bromoaniline, or imidazole).

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Deactivation of the catalyst (in the case of Ullmann or Buchwald-Hartwig coupling).

    • Suboptimal stoichiometry of reactants or base.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress more frequently using TLC or HPLC to determine the optimal reaction time.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time.

    • Catalyst and Ligand Integrity: If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Consider increasing the catalyst loading.

    • Reagent Stoichiometry: Re-evaluate the molar ratios of the reactants and base. An excess of one reactant may be necessary to drive the reaction to completion.

Issue 2: Formation of Isomeric Byproducts
  • Symptom: Characterization (e.g., NMR, LC-MS) of the product mixture reveals the presence of an isomer with the same molecular weight as the desired product.

  • Possible Cause: Lack of regioselectivity in the C-N bond formation, particularly in Ullmann-type couplings where the imidazole ring can potentially react at different nitrogen atoms, or if the starting aniline derivative has multiple reactive sites.

  • Troubleshooting Steps:

    • Ligand and Catalyst Screening: In catalyzed reactions, the choice of ligand can significantly influence regioselectivity. Screen different ligands to find one that favors the formation of the desired isomer.

    • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Experiment with a range of solvents to improve selectivity.

    • Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity towards the desired product.

Issue 3: Formation of Dimeric or Polymeric Byproducts
  • Symptom: The reaction mixture becomes a dark, viscous tar, or high molecular weight species are detected by MS, making product isolation difficult.

  • Possible Causes:

    • Self-coupling of the aryl halide starting material (in Ullmann-type reactions).

    • Side reactions leading to polymerization, especially at high temperatures.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can promote side reactions.[3] Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Optimize Catalyst/Reactant Ratio: An excess of the catalyst or one of the reactants might be promoting dimerization.

    • Use of Additives: Certain additives can suppress side reactions. Consult the literature for specific recommendations for your reaction type.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Byproduct NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
3-Haloaniline / 3-NitroanilineUnreacted starting materialVariableHPLC, LC-MS
ImidazoleUnreacted starting material68.08HPLC, GC-MS
3,3'-DiiminobiphenylDimerization of aniline precursor184.23LC-MS, NMR
Quinoxaline derivativesSide reaction with glyoxal (if used for imidazole synthesis)VariableLC-MS, NMR
Oxidized aniline speciesDegradation of the final productVariableHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis via Ullmann-type Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to 110-130 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture to remove insoluble inorganic salts.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_byproducts Potential Byproducts SA 3-Substituted Aniline (e.g., 3-Bromoaniline) Product This compound SA->Product Ullmann or Buchwald-Hartwig Coupling IM Imidazole IM->Product Ullmann or Buchwald-Hartwig Coupling Byproduct1 Unreacted Starting Materials Byproduct2 Dimeric Byproducts (e.g., 3,3'-Diiminobiphenyl) Byproduct3 Isomeric Byproducts

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, LC-MS, TLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Materials? Impurity_Detected->Unreacted_SM Yes Purify Purification (Column Chromatography, Recrystallization) Impurity_Detected->Purify No Isomer Isomeric Byproduct? Unreacted_SM->Isomer No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry Unreacted_SM->Optimize_Conditions Yes Other Other Byproduct? Isomer->Other No Screen_Catalyst Screen Catalysts/Ligands & Solvents Isomer->Screen_Catalyst Yes Adjust_Temp Adjust Temperature & Reagent Ratios Other->Adjust_Temp Yes Other->Purify No Optimize_Conditions->Start Screen_Catalyst->Start Adjust_Temp->Start Pure_Product Pure Product Purify->Pure_Product

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 3-(1H-imidazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods are transition-metal-catalyzed cross-coupling reactions. These include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods involve the formation of a carbon-nitrogen bond between an aryl halide (like 3-bromoaniline or 3-chloroaniline) and imidazole.

Q2: Which reaction parameters are most critical for maximizing the yield?

A2: Several parameters critically influence the reaction yield:

  • Catalyst System: The choice of metal catalyst (Palladium or Copper) and the corresponding ligand is paramount. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often give better yields.[3][4]

  • Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used.[4][5]

  • Solvent: Polar aprotic solvents such as dioxane, toluene, DMF, and DMSO are generally preferred as they facilitate the dissolution of reactants and catalysts.[2][5]

  • Temperature: Reaction temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates and the catalyst system used.[4]

Q3: What are the common side reactions that can lower the yield?

A3: Common side reactions include hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen), formation of diarylamine, and catalyst decomposition.[6][7] In the case of Ullmann reactions, O-arylation of the ligand can also occur as a side reaction.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst, especially Pd(0) species, has not been deactivated by oxygen. Use fresh catalyst or a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ which is reduced in situ.[9] For Ullmann reactions, use activated copper powder or soluble copper(I) salts.[2]
Inappropriate Ligand The ligand choice is critical. For difficult couplings (e.g., with aryl chlorides), use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3][4] These promote oxidative addition and reductive elimination steps.[9]
Incorrect Base The base may be too weak or not soluble enough. For Buchwald-Hartwig, NaOtBu is a strong and effective base. Cs₂CO₃ is also highly effective and is a good alternative.[5] Ensure the base is anhydrous if the reaction is moisture-sensitive.
Suboptimal Temperature The reaction may require higher temperatures to proceed, especially with less reactive aryl chlorides.[4] Incrementally increase the temperature (e.g., from 80°C to 110°C) and monitor the reaction by TLC or LC-MS. Be aware that excessively high temperatures can lead to decomposition.[5]
Poor Solvent Choice The solvent must be able to dissolve the reactants and the catalyst complex. Toluene, dioxane, and DMF are common choices. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[5]

Problem 2: Presence of Significant Side Products (e.g., Hydrodehalogenated Arene)

Potential Cause Suggested Solution
β-Hydride Elimination This side reaction can compete with reductive elimination. Using sterically demanding ligands can help to suppress this pathway.[10]
Reaction with Water Trace amounts of water can lead to the formation of phenol byproducts.[6] Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Diarylamine Formation The aniline product can react with another molecule of the aryl halide.[7] This can sometimes be suppressed by using specific ligands or by adjusting the stoichiometry of the reactants.

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Removal of Aniline Starting Material If unreacted 3-haloaniline remains, it can be difficult to separate from the product. Perform an acidic wash (e.g., with 1M HCl) to convert the aniline into its water-soluble hydrochloride salt, which can then be extracted into the aqueous phase.[11] Neutralize the organic layer afterwards if the product is acid-sensitive.
Removal of Metal Catalyst Residual palladium or copper catalyst can be removed by filtering the reaction mixture through a plug of silica gel or celite, or by using specific metal scavengers.
Product is Water Soluble If the product hydrochloride salt is formed and is water-soluble, purification can be challenging. Evaporation of water may be necessary instead of extraction with an organic solvent.[12]

Experimental Protocols

Protocol: Buchwald-Hartwig Amination for this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate reactivity.

Reagents & Materials:

  • 3-Bromoaniline

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1-2 mol%), Xantphos (e.g., 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add Reactants: Add imidazole (e.g., 1.2 equivalents) and 3-bromoaniline (1.0 equivalent) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazoles
Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ / Ligand L1 K₃PO₄Toluene1106Initial screen showed low yield but high N1-selectivity for substituted imidazoles.[13]
Pd₂(dba)₃ / Ligand L1 K₃PO₄Toluene11066Increased catalyst loading improved yield but reaction was sluggish.[13]
Cu₂O / Ligand L1c Cs₂CO₃NMP120HighCopper-catalyzed Ullmann conditions, effective for aryl iodides.[8]
Pd/AlO(OH) NPsKOHH₂O/IPAUltrasound>90Heterogeneous catalyst under ultrasonic conditions showed high yields and short reaction times.[14]
Pd(OAc)₂ / BINAPNaOtBuToluene100HighCommon conditions for Buchwald-Hartwig amination in batch processes.[15]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Imidazole, Base) setup Assemble Glassware (Under Inert Atmosphere) reagents->setup catalyst Prepare Catalyst System (Pd/Cu Source + Ligand) catalyst->setup addition Add Reagents & Solvent setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes sol_catalyst Use fresh catalyst / precatalyst check_catalyst->sol_catalyst No sol_ligand Switch to bulky, e⁻-rich ligand (e.g., XPhos, NHC) check_ligand->sol_ligand No check_base Is the base strong/soluble enough? check_ligand->check_base Yes check_temp Is the temperature optimal? check_base->check_temp Yes sol_base Use stronger base (e.g., NaOtBu, Cs₂CO₃) check_base->sol_base No check_solvent Are reagents soluble in solvent? check_temp->check_solvent Yes sol_temp Incrementally increase temperature check_temp->sol_temp No sol_solvent Switch to different polar aprotic solvent (Toluene, Dioxane, DMF) check_solvent->sol_solvent No

References

common impurities in 3-(imidazol-1-yl)aniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(imidazol-1-yl)aniline. The information is designed to help identify and remove common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in 3-(imidazol-1-yl)aniline?

A1: Common impurities in 3-(imidazol-1-yl)aniline typically arise from the synthetic route used for its preparation. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthesis, and byproducts from side reactions.

  • Catalyst and Reagent Residues: Residual catalysts (e.g., palladium or copper), ligands, and bases used in the coupling reactions can be present in the final product.

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light.

Q2: How can I assess the purity of my 3-(imidazol-1-yl)aniline sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the main component and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying unknown impurities by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and for identifying and quantifying structurally similar impurities.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.

Q3: My 3-(imidazol-1-yl)aniline is discolored (e.g., yellow, brown, or dark). What could be the cause and how can I fix it?

A3: Discoloration in anilines is often due to the formation of oxidation products. This can happen during the reaction, work-up, or storage. To minimize this, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Purification through recrystallization or column chromatography can often remove these colored impurities.

Troubleshooting Guide: Common Impurities and Their Removal

This guide addresses specific issues you might encounter during your experiments with 3-(imidazol-1-yl)aniline, focusing on impurity identification and removal.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Your analytical data (e.g., HPLC, LC-MS, or NMR) shows signals corresponding to starting materials such as 3-bromoaniline, 3-iodoaniline, or imidazole.

  • Potential Cause: Incomplete reaction during the synthesis, which could be due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction is monitored to completion using a suitable technique like TLC or HPLC.

    • Reagent Stoichiometry: Verify that the molar ratios of the reactants and catalyst are correct.

    • Purification: Unreacted starting materials can often be removed by standard purification techniques. For instance, unreacted 3-haloaniline and imidazole can be removed via column chromatography or, in some cases, by an acid-base extraction.

Issue 2: Presence of Isomeric Impurities
  • Symptom: You detect a compound with the same mass as your product but with a different retention time in HPLC or a different chemical shift in NMR. A potential regioisomer is 4-(imidazol-1-yl)aniline.

  • Potential Cause: Lack of regioselectivity in the synthetic route, possibly due to the reaction conditions or the nature of the starting materials.

  • Troubleshooting Steps:

    • Reaction Condition Optimization: Varying the catalyst, ligand, solvent, and temperature of the coupling reaction can sometimes improve regioselectivity.

    • Purification: Careful column chromatography is typically the most effective method for separating positional isomers. The choice of eluent system is critical and may require some optimization.

Issue 3: Formation of Homocoupled Byproducts
  • Symptom: Detection of a byproduct with a molecular weight corresponding to a biphenyl derivative (e.g., from the coupling of two molecules of the aryl halide). This is a known side reaction in Ullmann and Buchwald-Hartwig couplings.

  • Potential Cause: This side reaction is often favored at higher temperatures or when the catalyst system is not optimal for the desired cross-coupling.

  • Troubleshooting Steps:

    • Catalyst System Screening: Trying different ligands or catalyst precursors can minimize homocoupling.

    • Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of this side reaction.

    • Purification: These less polar byproducts are usually readily separable from the more polar aniline product by silica gel column chromatography.

Data Presentation

The following table summarizes the potential impurities, their likely origin, and suggested analytical methods for their detection.

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
3-BromoanilineUnreacted starting material172.02HPLC, LC-MS, GC-MS
ImidazoleUnreacted starting material68.08HPLC, LC-MS, GC-MS
1-(3-Nitrophenyl)-1H-imidazoleIncomplete reduction of intermediate189.16HPLC, LC-MS
Biphenyl derivativesHomocoupling of aryl halideVariableHPLC, LC-MS
Palladium/Copper CatalystCatalyst residue-ICP-MS
Phosphine Ligands (oxidized)Ligand residue from couplingVariableHPLC, LC-MS, ³¹P NMR

Experimental Protocols

Protocol 1: Purification of 3-(imidazol-1-yl)aniline by Column Chromatography

This protocol describes a general procedure for the purification of 3-(imidazol-1-yl)aniline to remove common impurities.

Materials:

  • Crude 3-(imidazol-1-yl)aniline

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low polarity mixture of hexanes/EtOAc).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude 3-(imidazol-1-yl)aniline in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 100% DCM or a mixture of hexanes/EtOAc). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of EtOAc or adding MeOH to DCM).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product is typically more polar than starting aryl halides and homocoupled byproducts.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified 3-(imidazol-1-yl)aniline.

Mandatory Visualization

The following diagrams illustrate the logical workflow for impurity identification and a potential synthetic pathway that can lead to common impurities.

impurity_workflow cluster_synthesis Synthesis of 3-(imidazol-1-yl)aniline cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_purification Purification Strategy start Starting Materials (e.g., 3-bromoaniline, Imidazole) reaction Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude hplc HPLC / LC-MS Analysis crude->hplc nmr NMR Spectroscopy crude->nmr icpms ICP-MS for Metals crude->icpms impurities Identify Impurities: - Starting Materials - Byproducts - Catalyst Residues hplc->impurities nmr->impurities icpms->impurities purification Select Purification Method: - Column Chromatography - Recrystallization - Acid-Base Extraction impurities->purification pure_product Pure 3-(imidazol-1-yl)aniline purification->pure_product

Caption: Workflow for the identification and removal of impurities in 3-(imidazol-1-yl)aniline.

synthesis_pathway cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Coupling cluster_products Reaction Mixture cluster_impurities Potential Impurities reactant1 3-Bromoaniline catalyst Pd Catalyst + Ligand + Base reactant1->catalyst reactant2 Imidazole reactant2->catalyst product 3-(imidazol-1-yl)aniline (Desired Product) catalyst->product imp1 Unreacted 3-Bromoaniline catalyst->imp1 imp2 Unreacted Imidazole catalyst->imp2 imp3 Homocoupled Biphenyl catalyst->imp3 imp4 Catalyst/Ligand Residues catalyst->imp4

Caption: Potential impurities originating from the synthesis of 3-(imidazol-1-yl)aniline.

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 3-(imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the Buchwald-Hartwig amination for the synthesis of N-aryl-3-(imidazol-1-yl)aniline derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 3-(imidazol-1-yl)aniline is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in the Buchwald-Hartwig amination of 3-(imidazol-1-yl)aniline can arise from several factors. Due to the presence of the imidazole moiety, which can coordinate to the palladium catalyst, and the electronic properties of the aniline, careful optimization is often required. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred to promote the key steps of the catalytic cycle.[1][2]

  • Base Selection: The strength and solubility of the base are crucial for efficient deprotonation of the amine and regeneration of the active catalyst.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields.

  • Reaction Temperature and Time: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently.

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

Q2: The imidazole nitrogen in my substrate appears to be inhibiting the reaction. How can I mitigate this?

A2: The nitrogen atoms of the imidazole ring can act as competing ligands for the palladium center, leading to catalyst inhibition. To address this, consider the following strategies:

  • Use of Bulky Ligands: Employing sterically hindered phosphine ligands can disfavor the coordination of the imidazole nitrogen to the palladium center.

  • Ligand to Palladium Ratio: Increasing the ligand to palladium ratio can help ensure the palladium remains coordinated to the desired phosphine ligand.

  • Choice of Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give better results than generating the active catalyst in situ.

Q3: What are the most common side reactions observed in the Buchwald-Hartwig amination of anilines, and how can they be minimized?

A3: Common side reactions include hydrodehalogenation of the aryl halide and the formation of diarylated or triarylated amine byproducts.

  • Hydrodehalogenation: This can occur if the reductive elimination step is slow. Optimizing the ligand and reaction temperature can help to favor the desired C-N bond formation.

  • Multiple Arylations: To avoid diarylation of the primary aniline, a slight excess of the aniline can be used. For primary amines, specific ligands like BrettPhos have been designed to favor monoarylation.[3]

Q4: Can I use an aryl chloride as the coupling partner with 3-(imidazol-1-yl)aniline?

A4: While aryl bromides and iodides are generally more reactive, the use of aryl chlorides is possible with the appropriate choice of catalyst system.[2] Modern, highly active ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), have been developed to facilitate the coupling of less reactive aryl chlorides.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of 3-(imidazol-1-yl)aniline.

Problem Potential Cause Suggested Solution
No Reaction or Very Low Conversion Inactive catalystEnsure the use of a high-purity palladium precatalyst and anhydrous, degassed solvent. Consider using a newer generation precatalyst.
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Incorrect baseIf using a weak base, switch to a stronger, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄. Ensure the base is anhydrous.[3]
Low reaction temperatureGradually increase the reaction temperature, typically in the range of 80-120 °C.
Oxygen contaminationThoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen).
Significant Side Product Formation (e.g., Hydrodehalogenation) Slow reductive eliminationSwitch to a more electron-donating and sterically hindered ligand. Lowering the reaction temperature might also be beneficial in some cases.
Catalyst deactivationIncrease the ligand-to-palladium ratio.
Formation of Di- or Tri-arylated Products Over-reaction of the anilineUse a slight excess of the 3-(imidazol-1-yl)aniline (e.g., 1.2-1.5 equivalents).
Non-selective catalystEmploy ligands known to favor monoarylation of primary amines, such as BrettPhos.[3]
Inconsistent Results Impure reagentsEnsure all reagents, especially the amine, aryl halide, and base, are of high purity and anhydrous.
Variable reaction setupMaintain consistent procedures for degassing, reagent addition, and temperature control.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various aniline and heteroaromatic substrates, which can serve as a starting point for the optimization of the reaction with 3-(imidazol-1-yl)aniline.

Table 1: Ligand and Base Screening for the Amination of Aryl Halides

Entry Aryl Halide Amine Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-BromotolueneAnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108>95[5]
24-ChlorotolueneAnilinePd₂(dba)₃XPhosNaOtBuToluene1001698[6]
34-Bromo-1H-imidazoleAnilinePd₂(dba)₃tBuBrettPhosLiHMDSTHFRT1285[7]
42-BromofluoreneAnilinePd(OAc)₂PPh₃K₃PO₄Eucalyptol11017-4885[8]
5BromobenzeneCarbazole[Pd(allyl)Cl]₂TrixiePhosLiOtBuToluene1002492[9]

Table 2: Catalyst Loading and Yields for Amination of Heteroaryl Halides

Entry Heteroaryl Halide Amine Catalyst System Catalyst Loading (mol%) Base Solvent Temp (°C) Yield (%) Reference
14-Bromo-1H-imidazoleMorpholinePd₂(dba)₃ / tBuBrettPhos1-2LiHMDSTHFRT92[7]
25-BromoindazolePiperidineRuPhos Precatalyst2LiHMDSTHF8095[10]
32-ChloropyridineAnilinePd(OAc)₂ / DavePhos1NaOtBuToluene10098[11]
44-BromothiazolePiperidinePd Precatalyst / P1 Ligand0.75NaOTMSTHF50>95[12]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 3-(imidazol-1-yl)aniline with an Aryl Bromide:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-(imidazol-1-yl)aniline (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the 3-(imidazol-1-yl)aniline and the aryl bromide to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-(imidazol-1-yl)aniline.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex Amine Complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_complex + HNR'R'' - X⁻ amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex + Base - [Base-H]⁺ amido_complex->pd0 product Ar-NR'R'' Product amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ reagents Ar-X + HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands If no improvement success Improved Yield check_catalyst->success If successful check_base Evaluate Base (Strength, Solubility) screen_ligands->check_base screen_bases Screen Different Bases (NaOtBu, LiHMDS, K₃PO₄) check_base->screen_bases If no improvement check_base->success If successful check_conditions Verify Reaction Conditions (Temp, Solvent, Degassing) screen_bases->check_conditions optimize_temp Optimize Temperature (Increase in increments) check_conditions->optimize_temp If no improvement check_conditions->success If successful optimize_solvent Change Solvent (Toluene, Dioxane, THF) optimize_temp->optimize_solvent If still low yield optimize_solvent->success If successful

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

References

preventing dimerization during the synthesis of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-imidazol-1-yl)aniline. The primary focus is on preventing the common side reaction of dimerization, which can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve the N-arylation of imidazole with a 3-haloaniline or 3-aminophenylboronic acid derivative. The two principal reactions employed are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods have proven effective, but reaction conditions must be carefully optimized to minimize side reactions.

Q2: What is dimerization in the context of this synthesis, and why is it a problem?

A2: Dimerization refers to the self-coupling of the 3-haloaniline or a related aniline starting material to form a biphenyl diamine byproduct (e.g., 3,3'-diaminobiphenyl). This side reaction consumes the starting material, reducing the yield of the desired this compound product. The structural similarity between the product and the dimer can also complicate purification, requiring more complex chromatographic methods.

Q3: Which is a better method to avoid dimerization: Ullmann condensation or Buchwald-Hartwig amination?

A3: Both methods can be optimized to minimize dimerization. The choice often depends on the available starting materials, catalyst/ligand systems, and equipment. The Ullmann condensation is a classical copper-catalyzed reaction, while the Buchwald-Hartwig amination is a more modern palladium-catalyzed process known for its broad substrate scope and high functional group tolerance.[1] For substrates with an unprotected aniline, careful selection of ligands and reaction conditions is crucial in both cases to suppress the undesired N-arylation of the aniline nitrogen.

Q4: Can the choice of starting material (e.g., 3-bromoaniline vs. 3-iodoaniline) affect dimerization?

A4: Yes, the reactivity of the aryl halide can influence the rates of both the desired N-arylation and the undesired dimerization. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While this can lead to faster reaction times and milder conditions, it might also increase the rate of side reactions if not properly controlled. For Buchwald-Hartwig reactions, aryl bromides are often a good balance of reactivity and stability.

Troubleshooting Guide: Preventing Dimerization

This guide addresses the specific issue of dimer formation during the synthesis of this compound and provides actionable steps to mitigate this side reaction.

Issue Potential Cause Troubleshooting Steps
Significant formation of dimer byproduct (e.g., >10%) High catalyst loading or inappropriate catalyst/ligand combination: Some catalyst systems may favor aniline self-coupling.- Reduce catalyst loading: Titrate the amount of palladium or copper catalyst to the lowest effective concentration. - Screen different ligands: For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands that favor C-N bond formation over C-C coupling. For Ullmann, diamine or amino acid-based ligands can be effective.
High reaction temperature: Elevated temperatures can increase the rate of side reactions.- Lower the reaction temperature: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. - Consider microwave-assisted synthesis: This can sometimes allow for lower overall reaction temperatures and shorter reaction times, which may reduce byproduct formation.
Inappropriate base: The choice and concentration of the base can significantly impact the reaction pathway.- Screen different bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOtBu for substrates prone to side reactions. - Use the minimum effective amount of base.
High concentration of the aniline starting material: This can favor bimolecular side reactions like dimerization.- Use a higher dilution: Running the reaction at a lower concentration can disfavor the dimerization pathway. - Use an excess of imidazole: Using a 1.5 to 2-fold excess of imidazole can help to outcompete the aniline self-coupling reaction.
Low yield of the desired product with starting material still present Inhibition of the catalyst: The imidazole starting material can sometimes inhibit the catalyst, especially in palladium-catalyzed reactions.- Pre-activation of the catalyst: For Buchwald-Hartwig reactions, pre-stirring the palladium source and the ligand before adding the imidazole and aryl halide can improve catalytic activity.[2]
Insufficiently reactive conditions: The conditions may not be optimal for the desired C-N bond formation.- Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Switch to a more reactive aryl halide: If using an aryl bromide, consider switching to an aryl iodide.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, optimized to minimize dimerization.

Protocol 1: Modified Ullmann Condensation

This protocol utilizes a copper-catalyzed N-arylation with conditions selected to favor the desired product.

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the 3-bromoaniline.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a palladium catalyst with a specific ligand to promote the selective C-N bond formation.

Materials:

  • 3-Bromoaniline

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • To this mixture, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), and cesium carbonate (1.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway for Ullmann Condensation

G A 3-Bromoaniline + Imidazole D Intermediate Complex A->D Coordination B Cu(I) Catalyst B->D C Base (e.g., K2CO3) C->D E This compound D->E Reductive Elimination (Desired Pathway) F Dimer Byproduct D->F Self-Coupling (Side Reaction)

Caption: General reaction pathway for the Ullmann condensation synthesis.

Troubleshooting Workflow for Dimerization

G start High Dimer Formation Observed q1 Is catalyst loading optimized? start->q1 step1 Reduce catalyst loading q1->step1 No q2 Is reaction temperature minimized? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Lower reaction temperature q2->step2 No q3 Is the base appropriate? q2->q3 Yes a2_yes Yes a2_no No step2->q3 step3 Screen weaker bases (e.g., K2CO3) q3->step3 No q4 Is aniline concentration high? q3->q4 Yes a3_yes Yes a3_no No step3->q4 step4 Increase solvent volume and use excess imidazole q4->step4 Yes end_node Dimerization Minimized q4->end_node No a4_yes Yes a4_no No step4->end_node

Caption: A logical workflow for troubleshooting and minimizing dimerization.

References

method refinement for the purification of 3-(1H-imidazol-1-yl)aniline by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 3-(1H-imidazol-1-yl)aniline. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing / Streaking on TLC and Column The basic aniline and imidazole moieties are interacting with the acidic silanol groups on the silica gel surface.[1][2][3]1. Mobile Phase Modifier : Add a small amount of a basic modifier like triethylamine (TEA) (0.1-2.0%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica.[4][5][6] 2. Alternative Stationary Phase : Use a less acidic or basic stationary phase such as neutral alumina.[7] 3. Deactivated Silica Gel : Prepare a deactivated silica gel by pre-treating it with a TEA solution.[5][8][9]
Low Recovery of Product The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions.[2]Employ the solutions for peak tailing, as neutralizing the stationary phase will also reduce irreversible adsorption.[2] Ensure the chosen solvent system provides an appropriate elution strength; if the compound is not moving from the baseline on the TLC, the solvent system is not polar enough.[10]
Co-elution with Impurities The polarity of the product and a key impurity are very similar in the chosen solvent system.1. Solvent System Optimization : Systematically screen different solvent systems with varying polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[4] 2. Gradient Elution : Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.[5]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of the silica gel.[10]Use a deactivated silica gel or an alternative stationary phase like neutral alumina.[7][10] Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Product is Not Eluting from the Column The mobile phase is not polar enough to elute the compound.[10]Increase the polarity of the mobile phase. For very polar compounds, a system like 1-10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[10]
Inconsistent Rf values in TLC The TLC chamber was not properly saturated with the solvent vapor, or the composition of the mobile phase is changing due to evaporation of a volatile component.Ensure the TLC chamber is sealed and lined with filter paper saturated with the eluent to maintain a saturated atmosphere. Keep the solvent container covered.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A standard starting point for an aromatic amine like this compound on a silica gel TLC plate is a mixture of a non-polar and a polar solvent. Good initial systems to try are ethyl acetate/hexanes (e.g., starting at a 1:1 ratio) or dichloromethane/methanol (e.g., starting at 95:5). Adjust the ratio to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation in column chromatography.

Q2: Should I use silica gel or alumina for the purification?

A2: Standard silica gel is acidic and can cause peak tailing and degradation of basic compounds like anilines and imidazoles.[2][7] While silica is the most common stationary phase, neutral or basic alumina can be a better choice for these types of compounds.[7] Alternatively, silica gel can be "deactivated" by adding a small percentage of triethylamine to the eluent.[5][8] It is advisable to first test the stability of your compound on a silica TLC plate.

Q3: How can I effectively remove unreacted starting materials from the synthesis of this compound?

A3: The purification strategy will depend on the synthetic route. If prepared via an Ullmann-type coupling of 3-haloaniline and imidazole, potential impurities include unreacted starting materials and copper catalyst residues.[11][12] Unreacted 3-haloaniline is less polar than the product and should elute earlier in normal-phase chromatography. Imidazole is quite polar and can often be removed with an aqueous wash during workup. For stubborn impurities, column chromatography is the most effective method.

Q4: My compound is a solid. Should I use a liquid or solid loading technique for the column?

A4: If your crude product is not readily soluble in the initial, low-polarity mobile phase, solid loading (also known as dry loading) is recommended.[5] This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the top of the column. This technique often leads to better resolution and avoids issues with poorly soluble samples.

Q5: How much triethylamine should I add to my eluent to deactivate the silica gel?

A5: A common concentration of triethylamine (TEA) to add to the mobile phase is between 0.1% and 2.0% by volume.[4][5] It is best to start with a low concentration (e.g., 0.5%) and see if it resolves the issue of peak tailing on a TLC plate before committing to a column run.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method Development
  • Preparation : Prepare stock solutions of your crude this compound in a suitable solvent like dichloromethane or methanol.

  • Solvent Systems : In separate TLC chambers, test various solvent systems. Good starting points are provided in the table below. For systems with basic modifiers, add the modifier to the bulk solvent mixture.

  • Spotting : Using a capillary tube, spot the crude material on the baseline of the TLC plates.

  • Development : Place the TLC plates in the chambers and allow the solvent to elute to near the top of the plate.

  • Visualization : Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Optimization : Adjust the solvent ratios to achieve good separation between the product spot and any impurities, aiming for an Rf of 0.2-0.4 for the product.

Suggested TLC Solvent Systems
Solvent System Ratio (v/v) Notes
Ethyl Acetate / Hexanes1:4 to 4:1A standard system with tunable polarity.
Dichloromethane / Methanol99:1 to 90:10Good for more polar compounds.
Ethyl Acetate / Hexanes / Triethylamine40:60:0.5The added base helps to reduce peak tailing.
Dichloromethane / Methanol / NH4OH90:10:1A more polar system with a base for improved peak shape.
Protocol 2: Flash Column Chromatography Purification
  • Column Preparation :

    • Select a column of appropriate size.

    • Securely place a plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase identified during TLC analysis.

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading :

    • Liquid Loading : Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top layer of sand.

    • Solid Loading : Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection :

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation :

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow Problem Problem Observed (e.g., Peak Tailing) Cause1 Potential Cause 1: Acidic Silica Interaction Problem->Cause1 Cause2 Potential Cause 2: Incorrect Solvent Polarity Problem->Cause2 Solution1 Solution: Add Basic Modifier (TEA) Cause1->Solution1 Solution2 Solution: Use Alumina Cause1->Solution2 Solution3 Solution: Adjust Solvent Ratio Cause2->Solution3 Outcome Resolution Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A logical workflow for troubleshooting common chromatography issues.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Packing Column Packing (Silica/Alumina) TLC->Packing Loading Sample Loading (Liquid or Solid) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Monitor TLC Monitoring of Fractions Elution->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General experimental workflow for chromatographic purification.

References

Technical Support Center: Addressing Poor Solubility of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 3-(1H-imidazol-1-yl)aniline in organic solvents during their experiments.

Understanding the Solubility Challenge

The poor solubility of this compound in many organic solvents can be attributed to its unique chemical structure. The molecule combines a polar imidazole ring, capable of hydrogen bonding, with a less polar aniline moiety.[1][2] This bifunctional nature can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, making it difficult for solvent molecules to effectively solvate the compound. The aromatic nature of the aniline ring contributes to its hydrophobicity, while the imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The limited solubility is likely due to the strong intermolecular forces in the solid form of the compound. These forces, including hydrogen bonds and π-stacking, require a significant amount of energy to be overcome by the solvent. Solvents that cannot effectively disrupt these interactions will result in poor solubility.

Q2: I am observing precipitation of my compound during my reaction or analysis. What can I do?

A2: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the solvent system. To address this, you can try the following:

  • Increase the solvent volume: This is the simplest approach to decrease the concentration.

  • Heat the mixture: Solubility often increases with temperature. However, be cautious of potential degradation of your compound at elevated temperatures.

  • Use a co-solvent: Adding a small amount of a different, more effective solvent can significantly improve overall solubility.[3]

  • Adjust the pH: If applicable to your experimental conditions, modifying the pH can alter the ionization state of the molecule and improve solubility.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system is a highly effective strategy.[3] By mixing a primary solvent with a smaller amount of a co-solvent in which the compound is more soluble, the overall solvating power of the mixture can be enhanced. Common co-solvents to consider include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Q4: How does pH affect the solubility of this compound?

A4: The aniline and imidazole moieties of the molecule are both ionizable. The aniline group is basic, while the imidazole group can act as both a weak acid and a weak base.[2] In acidic conditions, the aniline's amino group can be protonated to form a more polar and, therefore, more soluble salt.[2] Conversely, in strongly basic conditions, the N-H proton of the imidazole ring can be removed, forming an anion. The solubility will be lowest near the isoelectric point of the molecule.

Q5: Are there any chemical modification strategies to permanently improve solubility?

A5: Yes, two common strategies are salt formation and prodrug synthesis.

  • Salt Formation: Reacting the basic aniline nitrogen with an acid can form a salt which often has significantly higher solubility in polar solvents.[4]

  • Prodrug Synthesis: A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body. This approach can be used to mask the functional groups responsible for poor solubility. For an aniline derivative, a common strategy is to acylate the amino group to create a more soluble derivative.[5]

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution in a common organic solvent.
Possible Cause Troubleshooting Step
Low intrinsic solubility in the chosen solvent.1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, acetone, DMSO, DMF). 2. Co-solvent Addition: To your primary solvent, add a small percentage (e.g., 5-10%) of a co-solvent in which the compound shows higher solubility (e.g., DMSO or DMF). 3. Gentle Heating: Warm the solution while stirring. Be sure to check the thermal stability of your compound first.
Compound is in a poorly soluble crystalline form.Sonication: Use an ultrasonic bath to help break up the crystal lattice and facilitate dissolution.
Issue 2: Compound precipitates out of solution upon addition to an aqueous buffer.
Possible Cause Troubleshooting Step
The organic solvent from the stock solution is not miscible or causes the compound to crash out in the aqueous environment.1. Minimize Organic Solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent added to the aqueous buffer. 2. Slow Addition and Mixing: Add the stock solution dropwise to the vigorously stirring aqueous buffer. 3. Use a Water-Miscible Co-solvent: Prepare the stock solution in a water-miscible solvent like DMSO or ethanol.
pH of the aqueous buffer is close to the isoelectric point of the compound.pH Adjustment: Adjust the pH of the aqueous buffer away from the isoelectric point. For this compound, an acidic pH (e.g., pH 3-5) is likely to improve solubility by protonating the aniline nitrogen.

Data Presentation

Solvent Predicted Solubility at 25°C (mg/mL) Notes
Methanol1 - 5Potential for hydrogen bonding with the imidazole and aniline moieties.
Ethanol1 - 5Similar to methanol, but slightly lower due to increased alkyl character.
Acetone0.5 - 2Moderate polarity may provide some solubilizing capacity.
Acetonitrile0.1 - 1Lower polarity compared to alcohols, likely resulting in lower solubility.
Dichloromethane< 0.1Non-polar nature is unlikely to effectively solvate the polar functional groups.
Toluene< 0.1Non-polar aromatic solvent, unlikely to be effective.
Dimethyl Sulfoxide (DMSO)> 20Highly polar aprotic solvent, very effective at disrupting intermolecular forces.
Dimethylformamide (DMF)> 20Similar to DMSO, a highly effective polar aprotic solvent.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure for experimentally determining the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a scintillation vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol 2: Improving Solubility via Salt Formation (HCl Salt)

This protocol describes a general method for the preparation of the hydrochloride salt of this compound to enhance its solubility in polar solvents.

Materials:

  • This compound

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

  • Stir plate and magnetic stir bar

  • Glass funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Confirm the salt formation using appropriate analytical techniques (e.g., NMR, IR, melting point).

  • Assess the solubility of the resulting salt in the desired solvent.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Poor Solubility Observed solvent_screening Solvent Screening (Polar & Apolar) start->solvent_screening cosolvency Co-solvency (e.g., add DMSO/DMF) solvent_screening->cosolvency Partial Success insoluble Still Insoluble solvent_screening->insoluble No Success ph_adjustment pH Adjustment (Acidic/Basic) cosolvency->ph_adjustment chemical_modification Chemical Modification ph_adjustment->chemical_modification Limited Success soluble Solubility Achieved ph_adjustment->soluble Success salt_formation Salt Formation (e.g., HCl salt) chemical_modification->salt_formation prodrug Prodrug Synthesis chemical_modification->prodrug salt_formation->soluble prodrug->soluble insoluble->chemical_modification G Key Factors Influencing Solubility compound This compound intermolecular_forces Intermolecular Forces (H-bonding, π-stacking) compound->intermolecular_forces solubility Solubility intermolecular_forces->solubility Inversely Proportional solvent_properties Solvent Properties (Polarity, H-bonding capacity) solvent_properties->solubility Directly Proportional (for suitable solvents) ph pH of Medium ph->solubility Influences Ionization temperature Temperature temperature->solubility Generally Proportional

References

Validation & Comparative

Comparative Guide to the Synthesis and Validation of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common synthetic routes for the preparation of 3-(1H-imidazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The validation of the target compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is also detailed. Due to a lack of published experimental data for this specific molecule, this guide presents generalized protocols and predicted analytical data based on known methodologies and data for analogous compounds.

Synthesis Methodologies: A Comparison of Ullmann Condensation and Buchwald-Hartwig Amination

The formation of the C-N bond between the aniline ring and the imidazole moiety can be effectively achieved through two well-established cross-coupling reactions: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often requires a ligand (e.g., 8-hydroxyquinoline, phenanthroline)Requires a phosphine-based ligand (e.g., BINAP, Xantphos)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
Solvent High-boiling polar aprotic (e.g., DMSO, DMF)Anhydrous ethereal or aromatic (e.g., Dioxane, Toluene)
Temperature Typically high temperatures (100-200 °C)Generally milder conditions (80-120 °C)
Substrate Scope Traditionally required electron-deficient aryl halidesBroader substrate scope, including electron-rich and -neutral aryl halides
Functional Group Tolerance Can be limited by the harsh reaction conditionsGenerally higher functional group tolerance

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol is adapted from methodologies for similar N-arylations.

Reactants:

  • 3-Bromoaniline

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 8-Hydroxyquinoline

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a sealed reaction vessel, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 8-hydroxyquinoline (0.2 eq).

  • Add anhydrous DMSO to the vessel.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a generalized procedure for palladium-catalyzed N-arylation.[1][2][3][4]

Reactants:

  • 3-Bromoaniline

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq) and BINAP (0.03 eq).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C for 8-16 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagrams

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 3-Bromoaniline + Imidazole U_Reagents CuI, K2CO3, 8-Hydroxyquinoline DMSO, 120-140°C U_Start->U_Reagents U_Workup Aqueous Workup & Extraction U_Reagents->U_Workup U_Purification Column Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start 3-Bromoaniline + Imidazole B_Reagents Pd(OAc)2, BINAP, NaOtBu Toluene, 100-110°C B_Start->B_Reagents B_Workup Aqueous Workup & Extraction B_Reagents->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Comparison of Ullmann and Buchwald-Hartwig synthesis workflows.

Validation by NMR and Mass Spectrometry

The successful synthesis of this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The following table summarizes the expected analytical data.

TechniqueData TypeExpected Values for this compound
¹H NMR Chemical Shift (δ)Aromatic protons (aniline ring): ~6.5-7.5 ppmImidazole protons: ~7.0-8.0 ppmAmine (-NH₂) protons: ~3.5-5.5 ppm (broad singlet)
¹³C NMR Chemical Shift (δ)Aromatic carbons (aniline ring): ~100-150 ppmImidazole carbons: ~115-140 ppm
Mass Spec. m/z (ESI+)[M+H]⁺: 160.0869[M+Na]⁺: 182.0689.[5]

Note: NMR chemical shifts are highly dependent on the solvent used. The values provided are approximate ranges.

Analytical Validation Workflow

Purified_Product Purified Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Workflow for the analytical validation of the synthesized product.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable methods for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the synthesis, such as substrate scope, functional group tolerance, and available laboratory equipment and reagents. The Buchwald-Hartwig reaction is often favored for its milder conditions and broader applicability, while the Ullmann condensation provides a palladium-free alternative. In either case, rigorous purification followed by NMR and mass spectrometry analysis is essential to confirm the identity and purity of the final product.

References

A Comparative Guide to Linker Selection in Metal-Organic Frameworks: Evaluating 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant of a Metal-Organic Framework's (MOF) ultimate stability and performance. The linker's geometry, functionality, and rigidity dictate the framework's topology, pore environment, and resilience to thermal and chemical stressors. This guide provides a comparative analysis of the potential role of 3-(1H-imidazol-1-yl)aniline as a linker in MOF synthesis, contextualized by the performance of MOFs constructed from other well-established linkers.

While direct, comprehensive comparative studies on MOFs synthesized with this compound are not extensively available in peer-reviewed literature, we can infer its potential impact by examining the constituent functional groups—an imidazole ring and an aniline moiety—and by comparing it with data from structurally related and benchmark MOFs. The imidazole group is known for its ability to form stable coordination bonds with a variety of metal ions and to impart catalytic activity and high thermal stability.[1][2] The aniline group provides a versatile platform for post-synthetic modification and can influence the electronic properties and guest-framework interactions within the MOF.

This guide will focus on an indirect comparison with two classes of linkers:

  • Imidazole-containing linkers , such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), to evaluate the contribution of the imidazole moiety.

  • Functionalized dicarboxylate linkers , exemplified by the widely-studied UiO-66 framework and its derivatives, which serve as a benchmark for high stability and performance in gas adsorption.[3]

Data Presentation: A Comparative Overview

The following tables summarize key performance metrics for MOFs synthesized with an imidazole-based linker (TIBM) and the benchmark UiO-66 family of linkers. This data provides a basis for estimating the potential performance of a MOF incorporating a this compound linker.

Table 1: Performance of MOFs with an Imidazole-Based Linker

MOF NameLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Thermal Stability (°C)
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCr21412.121.6 (at 298 K, 1 bar)~400-600
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl--2.1 (at 298 K, 1 bar)~500-650
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCu--3.6 (at 298 K, 1 bar)~300-500

Data sourced from a study on TIBM-based MOFs.[4][5]

Table 2: Performance of Benchmark UiO-66 MOFs with Functionalized Linkers

MOF NameLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from literature on the UiO-66 family.[3]

Logical and Experimental Workflow

The synthesis and evaluation of MOFs for stability and performance follow a logical progression. The diagram below illustrates the typical workflow from linker selection to final performance assessment.

MOF_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_performance Performance Evaluation Linker Linker Selection (e.g., this compound) Reaction Solvothermal Synthesis Linker->Reaction Metal Metal Precursor (e.g., Zn(NO3)2·6H2O) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification & Activation Reaction->Purification PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) Purification->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Purification->TGA BET N2 Adsorption-Desorption (BET) (Surface Area & Pore Volume) Purification->BET Chem_Stability Chemical Stability Test (PXRD after solvent exposure) PXRD->Chem_Stability Decision Comparative Analysis & Application TGA->Decision Gas_Adsorption Gas Adsorption Measurement (e.g., CO2 Capacity) BET->Gas_Adsorption Gas_Adsorption->Decision Chem_Stability->Decision

A diagram illustrating the typical workflow for MOF synthesis and evaluation.

The selection of a linker like this compound would be the initial step, followed by a solvothermal reaction with a chosen metal precursor. The resulting crystalline material is then purified and activated. Its structural integrity and thermal stability are confirmed by PXRD and TGA, while its porosity is quantified by BET analysis. Finally, performance metrics such as gas adsorption capacity and chemical stability are measured to evaluate its suitability for specific applications.

Linker_Comparison_Logic cluster_functional_groups Functional Group Analysis cluster_comparison_linkers Comparative Linkers Target Target Linker This compound Imidazole Imidazole Moiety - Good coordination - Potential catalytic sites - Thermal stability Target->Imidazole Aniline Aniline Moiety - Platform for functionalization - Modulates electronic properties Target->Aniline Imidazole_Linker Imidazole-Based Linkers (e.g., TIBM) Imidazole->Imidazole_Linker compare Dicarboxylate_Linker Functionalized Dicarboxylates (e.g., UiO-66 series) Aniline->Dicarboxylate_Linker compare (e.g., -NH2 group) Performance Predicted MOF Performance - Stability - Adsorption Capacity - Catalytic Activity Imidazole_Linker->Performance informs Dicarboxylate_Linker->Performance informs

Logical relationship for predicting the performance of a MOF with the target linker.

Experimental Protocols

Reproducibility is paramount in materials science. Below are detailed methodologies for key experiments cited in the comparative data.

1. Solvothermal Synthesis of a Zinc-based MOF with an Imidazole-Carboxylate Linker (General Protocol)

This protocol describes a general procedure for the synthesis of a zinc-based MOF using a linker containing both imidazole and carboxylate functionalities, such as 3-(1H-imidazol-1-yl)benzoic acid, which is structurally analogous to the target linker.[6]

  • Procedure:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of the imidazole-containing carboxylic acid linker in 10 mL of N,N-dimethylformamide (DMF).[6]

    • Sonicate the mixture for 15 minutes to ensure a homogeneous solution.[6]

    • Seal the vial tightly and place it in a programmable oven.[6]

    • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.[6]

    • Allow the oven to cool to room temperature naturally.[6]

    • Collect the resulting crystals by filtration.[6]

    • Wash the collected crystals thoroughly with fresh DMF and subsequently with ethanol to remove any unreacted precursors.[6]

    • Dry the purified crystals under vacuum.

2. Characterization of MOFs

  • Powder X-Ray Diffraction (PXRD):

    • A small sample of the synthesized MOF is finely ground.

    • The powder is mounted on a zero-background sample holder.

    • The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation, over a 2θ range of 5-50°.[6]

    • The experimental pattern is compared with a simulated pattern (if a single crystal structure is available) to confirm phase purity and crystallinity.

  • Thermogravimetric Analysis (TGA):

    • Approximately 5-10 mg of the MOF sample is placed in an alumina crucible.[6]

    • The sample is heated from room temperature to around 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]

    • Weight loss as a function of temperature is recorded to determine the thermal stability and decomposition temperature of the framework.

  • N₂ Adsorption-Desorption Isotherms (BET Analysis):

    • The MOF sample is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores.

    • The nitrogen adsorption-desorption isotherm is measured at 77 K using a volumetric gas adsorption analyzer.

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. Pore volume and pore size distribution are also determined from the isotherm.

References

A Comparative Guide to the Synthesis of Key Nilotinib Intermediates: Purity and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia. The efficiency, purity, and yield of its synthesis are paramount for ensuring the final drug product's safety and efficacy. A crucial step in many synthetic routes is the formation of the amide bond between two key intermediates: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine .

This guide provides a comparative analysis of different synthetic strategies for producing Nilotinib intermediates, with a focus on purity and yield. The information presented is collated from published research and patents to aid researchers in process development and optimization.

Section 1: Synthesis Pathway Overview

The synthesis of Nilotinib can be approached through various routes. A common strategy involves the preparation of two advanced intermediates followed by a final amide coupling reaction. Below is a generalized schematic of this convergent synthesis. The performance of the synthesis of these intermediates directly impacts the overall efficiency of Nilotinib production.

G cluster_0 Route to Intermediate 1 cluster_1 Route to Intermediate 2 A 3-Amino-4-methyl benzoic acid Intermediate_A Intermediate 1 4-Methyl-3-[[4-(3-pyridinyl)-2- pyrimidinyl]amino]benzoic acid A->Intermediate_A B Guanidine Source B->Intermediate_A C 3-Dimethylamino-1- (3-pyridyl)-2-propen-1-one C->Intermediate_A D 3-Bromo-5- (trifluoromethyl)aniline Intermediate_B Intermediate 2 3-(Trifluoromethyl)-5-(4-methyl- 1H-imidazol-1-yl)benzenamine D->Intermediate_B E 4-Methylimidazole E->Intermediate_B Nilotinib Nilotinib Intermediate_A->Nilotinib Amide Coupling Intermediate_B->Nilotinib Amide Coupling

Caption: Convergent synthetic strategy for Nilotinib.

Section 2: Performance Comparison of Intermediate Synthesis

This section details two distinct methods for synthesizing a key Nilotinib precursor, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-aminobenzamide , and compares their performance based on yield and purity.

Method 1: Nitro Reduction using Stannous Chloride

This classical approach involves the condensation of an acid chloride with an aniline, followed by the reduction of a nitro group to an amine.

Method 2: Nitro Reduction using Catalytic Hydrogenation

An alternative, more environmentally friendly method utilizes catalytic hydrogenation with Raney Nickel to achieve the nitro group reduction.

Data Presentation: Yield and Purity Comparison

The following table summarizes the quantitative data for the synthesis of the aminobenzamide intermediate via the two different reduction methods.

Intermediate/StepMethodReagentsYield (%)Purity (HPLC, %)Reference
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (Precursor)Amide CondensationChloroform, KOH~100 (Quantitative)99.0[1]
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide Method 1: SnCl₂ Reduction Stannous Chloride, HCl80.099.4[1]
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide Method 2: Hydrogenation Raney Nickel, H₂ (60 psi)97.099.1[1]

Analysis:

  • The initial condensation step to form the nitro-precursor is highly efficient, providing a near-quantitative yield and high purity.[1]

  • For the critical reduction step, catalytic hydrogenation (Method 2) offers a significantly higher yield (97%) compared to the stannous chloride reduction (Method 1) (80%).[1]

  • Both methods produce the final intermediate with excellent purity (>99% by HPLC).[1]

  • From a process chemistry perspective, catalytic hydrogenation is often preferred for large-scale manufacturing as it avoids the use of heavy metal reagents like tin, which can be difficult to remove and pose environmental concerns.

Section 3: Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The protocols below are based on published literature.[1]

Experimental Workflow Diagram

G start Start: 4-methyl-3-nitro benzoic acid step1 Step 1: Amide Condensation - Chlorination (SOCl₂) - Coupling with Aniline Intermediate - Solvent: Chloroform start->step1 intermediate1 Intermediate: Nitro-benzamide (3) step1->intermediate1 step2a Method 1: Reduction - Stannous Chloride - Conc. HCl intermediate1->step2a step2b Method 2: Reduction - Raney Nickel - H₂ gas (60 psi) - Methanol intermediate1->step2b workup Work-up & Isolation - Filtration - Washing - Drying step2a->workup step2b->workup analysis Analysis - HPLC for Purity - NMR for Structure workup->analysis end End Product: Amino-benzamide (4) analysis->end

Caption: General experimental workflow for intermediate synthesis.

Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride
  • Chlorination: 4-methyl-3-nitro benzoic acid is converted to its acid chloride (4-methyl-3-nitro benzoyl chloride) using a standard chlorinating agent like thionyl chloride.[1]

  • Condensation: In a separate vessel, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (110 g, 0.45 mol) is dissolved in chloroform (1 L).[1]

  • The prepared 4-methyl-3-nitro benzoyl chloride is added slowly to the chloroform solution at 10-15 °C over 1 hour.[1]

  • The reaction mixture is allowed to warm to room temperature and maintained for 4 hours.[1]

  • The resulting solid is filtered, washed with chloroform, and dried to yield the product.[1]

    • Yield: 161 g (87%)

    • Purity: 99% (by HPLC)

Protocol 2A: Reduction via Method 1 (Stannous Chloride)
  • To a solution of stannous chloride dihydrate (240 g, 1.06 mol) in concentrated hydrochloric acid (240 mL), add the nitro-benzamide intermediate (50 g, 0.123 mol) from Protocol 1.[1]

  • Heat the reaction mass to 60-65 °C for 16 hours.[1]

  • Cool the mixture to 10-15 °C and filter the solid.

  • Suspend the wet solid in water (1 L) and basify with a 40% aqueous sodium hydroxide solution.

  • Filter the resulting product, wash with water, and dry.[1]

    • Yield: 104 g (80%)

    • Purity: 99.4% (by HPLC)

Protocol 2B: Reduction via Method 2 (Catalytic Hydrogenation)
  • Charge a hydrogenation kettle with the nitro-benzamide intermediate (50 g, 0.123 mol) from Protocol 1 and methanol (250 mL).[1]

  • Add Raney Nickel (20 g) to the pressure reactor.[1]

  • Hydrogenate the mixture at a hydrogen gas pressure of 60 psi for 22 hours.[1]

  • After the reaction is complete, filter the reaction mass and wash with methanol.

  • The filtrate is processed to isolate the final product.

    • Yield: 86.3 g (97%)

    • Purity: 99.1% (by HPLC)

Protocol 3: Purity Determination by HPLC

While specific monograph methods should be followed, a general High-Performance Liquid Chromatography (HPLC) method for purity analysis of Nilotinib and its intermediates involves:[2][3]

  • Column: A C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm) is commonly used.[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[2][3]

  • Flow Rate: Typically around 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength where the analyte and potential impurities show significant absorbance, such as 260 nm.[3]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

This guide demonstrates that while multiple synthetic pathways can lead to high-purity Nilotinib intermediates, the choice of methodology can have a substantial impact on the overall yield and process scalability. For the reduction of the nitro-benzamide intermediate, catalytic hydrogenation appears to be the superior method in terms of yield and environmental considerations. Researchers should consider these factors during process development and optimization.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-(1H-imidazol-1-yl)aniline is a critical step. This guide provides a comprehensive comparison of key analytical methods used to establish the purity of this aromatic amine, offering insights into their principles, advantages, and limitations.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic aromatic amine containing both an imidazole and an aniline moiety. Its purity is paramount to ensure reproducible results in downstream applications, such as in drug discovery, and to mitigate potential toxicity from impurities. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Key Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity, and the desired quantitative accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for purity determination due to its versatility and high resolving power.[1][2] Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Advantages: Robust, versatile, and widely applicable for a broad range of compounds.[1] It can be readily coupled with various detectors, most commonly UV-Vis and Mass Spectrometry (LC-MS), the latter providing valuable structural information about impurities.[3]

  • Limitations: Highly polar impurities may have poor retention on standard RP columns.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern.

  • Advantages: Offers high resolution and sensitivity.[4] The mass spectral data provides a high degree of confidence in the identification of impurities.

  • Limitations: this compound has a relatively high boiling point and contains polar functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet.[4] Derivatization to increase volatility and thermal stability is often required, which adds a step to the sample preparation process.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an accurate and precise determination of purity without the need for a reference standard of the compound itself.[7][8][9]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.

  • Advantages: It is a non-destructive technique, provides structural information for both the main compound and any observed impurities, and is considered orthogonal to chromatographic methods.[7][10] It can also detect non-UV active impurities and residual solvents that might be missed by HPLC-UV.

  • Limitations: Lower sensitivity compared to chromatographic techniques, making it less suitable for detecting trace-level impurities.[8] Signal overlap can complicate quantification, though this can often be resolved using higher field magnets or 2D NMR techniques.[7][11]

Alternative Chromatographic Techniques

  • Hydrophilic Interaction Chromatography (HILIC): This technique is an alternative to RP-HPLC and is particularly useful for retaining and separating polar compounds.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It is considered a "greener" alternative to HPLC due to reduced organic solvent consumption and can offer faster separations.[1][2]

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Differential partitioning between a stationary and mobile phaseSeparation based on volatility and boiling point, with mass-based detectionMolar response of nuclei in a magnetic field
Typical Purity Range 95-100%95-100%95-100%
Limit of Detection Low (ng to pg range)Very Low (pg to fg range)Higher (µg to mg range)
Sample Requirement Small (µg)Small (µg)Larger (mg)
Key Advantages Versatile, robust, easily coupled with MSHigh sensitivity and specificity, excellent for volatile impuritiesNon-destructive, provides structural information, no reference standard of the analyte needed
Key Disadvantages May not detect non-UV active impurities, potential for poor retention of very polar compoundsMay require derivatization for polar/non-volatile compounds, risk of thermal degradationLower sensitivity, potential for peak overlap
Impurity Identification Possible with MS detection (LC-MS)Excellent, based on mass spectra and fragmentation patternsPossible for structurally distinct impurities at sufficient concentration

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To identify and quantify volatile and semi-volatile impurities after derivatization.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • This compound sample

Procedure:

  • Sample Derivatization:

    • In a vial, dissolve ~1 mg of the sample in 200 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST).

    • Calculate purity based on the relative peak areas.

Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Outcome Synthesized_Product Synthesized Crude This compound HPLC HPLC Analysis (Purity %, Impurity Profile) Synthesized_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS qNMR qNMR Analysis (Absolute Purity, Solvents) Synthesized_Product->qNMR Purity_Check Purity Specification Met? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Yes Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Purification->HPLC Re-analyze

Caption: Workflow for purity confirmation of synthesized compounds.

Logical_Relationship Purity_Assessment Comprehensive Purity Assessment Chromatography Chromatographic Methods (Separation-based) Purity_Assessment->Chromatography Spectroscopy Spectroscopic Methods (Property-based) Purity_Assessment->Spectroscopy HPLC HPLC (Primary Technique) Chromatography->HPLC GCMS GC-MS (Orthogonal for Volatiles) Chromatography->GCMS NMR qNMR (Orthogonal & Absolute) Spectroscopy->NMR LCMS LC-MS HPLC->LCMS coupled with Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID LCMS->Impurity_ID

Caption: Interrelation of analytical techniques for purity assessment.

References

comparing the efficacy of different catalysts for 3-(1H-imidazol-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(1H-imidazol-1-yl)aniline is a critical step in the development of various pharmaceutical compounds, where it serves as a key building block. The primary method for its synthesis involves the N-arylation of imidazole with a corresponding 3-substituted aniline precursor, typically a haloaniline. The efficacy of this transformation is highly dependent on the choice of catalyst. This guide provides an objective comparison of the two most prominent catalytic systems employed for this synthesis: copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) reactions.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound involves a trade-off between cost, reaction conditions, and catalyst efficiency. Below is a summary of quantitative data for representative copper- and palladium-catalyzed systems. It is important to note that direct comparative studies for this specific molecule are limited in published literature; therefore, the data for the palladium-catalyzed reaction is based on the synthesis of a structurally similar analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[1]. The copper-catalyzed data is representative of typical Ullmann-type reactions for N-arylation of imidazoles[2][3][4].

ParameterCopper-Catalyzed System (Ullmann-type)Palladium-Catalyzed System (Buchwald-Hartwig-type)
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂)
Ligand 1,10-PhenanthrolineBis[(2-diphenylphosphino)phenyl] ether (DPEPhos)
Aryl Halide 3-Iodoaniline or 3-Bromoaniline3-Bromo-5-(trifluoromethyl)aniline
Base Cesium Carbonate (Cs₂CO₃)Tripotassium Phosphate (K₃PO₄)
Solvent Dioxane or DMSOToluene
Temperature 100-120 °C120-130 °C
Reaction Time 18-24 hours10 hours
Catalyst Loading 5 mol%0.9 mol% (Pd)
Ligand Loading 10 mol%0.28 mol%
Reported Yield ~90% (representative)[3]89.6% (for analog)[1]

Experimental Protocols

Detailed methodologies for the two catalytic systems are provided below. These protocols are intended to serve as a starting point for reaction optimization.

Copper-Catalyzed Synthesis of this compound (Ullmann-type)

This protocol is adapted from established procedures for the N-arylation of imidazoles with aryl halides[3][5].

Materials:

  • Imidazole

  • 3-Iodoaniline (or 3-Bromoaniline)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 3-iodoaniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 18-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Synthesis of a this compound Analog (Buchwald-Hartwig-type)

This protocol is based on the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as described in patent US20200377475A1[1].

Materials:

  • 4-Methylimidazole

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos)

  • Tripotassium Phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-bromo-5-(trifluoromethyl)aniline (10 g) in toluene (100 mL).

  • To this solution, add tripotassium phosphate (20.5 g), 4-methylimidazole (4.76 g), palladium(II) acetate (100 mg), and Bis[(2-diphenylphosphino)phenyl] ether (150 mg).

  • The reaction mass is heated to 120-130 °C and stirred for 10 hours at the same temperature.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • Water (200 mL) is added to the reaction mixture, and it is stirred for 2 hours at room temperature.

  • The precipitated solid is filtered, washed with water, and dried under vacuum at 55-60 °C for 8 hours to get the title compound.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination H-Nuc pd_amine_complex [Ar-Pd(II)(L)(H-Nuc)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)-Nuc deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Nuc (Product) reductive_elimination->product

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.

Ullmann_Catalytic_Cycle cu1 Cu(I)X nucleophile_coordination Nucleophile Coordination cu1->nucleophile_coordination H-Nuc, Base cu_nucleophile Cu(I)-Nuc nucleophile_coordination->cu_nucleophile oxidative_addition Oxidative Addition cu_nucleophile->oxidative_addition Ar-X cu3_complex Ar-Cu(III)(Nuc)-X oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Regeneration product Ar-Nuc (Product) reductive_elimination->product

Caption: Copper-catalyzed Ullmann condensation cycle.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, Imidazole, Catalyst, Ligand, Base) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating and Stirring (Specified Temp & Time) reaction_setup->heating workup Reaction Work-up (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for N-arylation.

References

Comparative Analysis of the Biological Activity of 3-(1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological validation of 3-(1H-imidazol-1-yl)aniline derivatives, presenting a comparative analysis of their performance against various biological targets. This guide includes supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown significant potential in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by quantitative experimental data.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Comparison of in vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine) derivative (MDT-32) T47D (Breast)>50% inhibitionTamoxifenNot specified
MCF-7 (Breast)Superior to TamoxifenTamoxifenNot specified
MDA-MB-231 (Breast)>50% inhibitionTamoxifenNot specified
((E)-N-((2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine) derivative (MDT-47) T47D (Breast)>50% inhibitionTamoxifenNot specified
MCF-7 (Breast)Superior to TamoxifenTamoxifenNot specified
5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione (Compound 5) MCF-7 (Breast)< 5DocetaxelNot specified
HCT-116 (Colon)< 5DocetaxelNot specified
HepG2 (Liver)< 5DocetaxelNot specified

Note: Data is compiled from various research publications. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial and Antifungal Activity

The imidazole moiety is a well-known pharmacophore in many antimicrobial and antifungal agents. Derivatives of this compound have also been explored for their efficacy against various pathogens.

Comparison of in vitro Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-substituted-1H-imidazol-5-yl-1H-indole (Compound 1) Methicillin-resistant Staphylococcus aureus (MRSA)16Not specifiedNot specified
3-substituted-1H-imidazol-5-yl-1H-indole (Compound 2) Methicillin-resistant Staphylococcus aureus (MRSA)16Not specifiedNot specified
2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) Bacterial and Fungal Strains25-200Tetracycline/FluconazoleNot specified

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain imidazole derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Comparison of in vitro Anti-inflammatory Activity

The inhibitory activity of these derivatives against key inflammatory mediators is a common method for assessing their anti-inflammatory potential.

DerivativeAssay% InhibitionReference Compound% Inhibition
Imidazolyl triazolo hydroxamic acid derivative (FP10) Carrageenan-induced rat paw edemaMost effectiveDiclofenac sodiumNot specified
Imidazolyl triazolo hydroxamic acid derivative (FP4) Carrageenan-induced rat paw edemaHighDiclofenac sodiumNot specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways that regulate cell proliferation, inflammation, and survival. Two key pathways that are frequently modulated by such compounds are the p38 MAP Kinase and PI3K/Akt pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[3][4][5][6][7] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis Transcription_Factors->Inflammation Inhibitor This compound Derivatives Inhibitor->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and potential inhibition by derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective therapeutic agents. The derivatives discussed in this guide demonstrate significant activity across a range of biological targets, highlighting their potential for further preclinical and clinical investigation. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison and validation of novel this compound-based compounds. Future studies should focus on elucidating the precise molecular mechanisms of action and structure-activity relationships to optimize the therapeutic potential of this promising class of molecules.

References

comparative analysis of the photophysical properties of 3-(imidazol-1-yl)aniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the photophysical properties of the ortho-, meta-, and para-isomers of 3-(imidazol-1-yl)aniline. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this document outlines the expected photophysical behaviors based on established principles of aniline and imidazole derivatives, and details the necessary experimental protocols to conduct a comprehensive comparative study.

Introduction

Positional isomerism in aromatic compounds can significantly influence their electronic structure and, consequently, their photophysical properties. In the case of (imidazol-1-yl)aniline isomers, the position of the imidazole substituent on the aniline ring is expected to alter the extent of electronic communication between the electron-donating amino group and the electron-withdrawing/π-accepting imidazole ring. These variations are predicted to manifest in distinct absorption and emission characteristics, quantum yields, and excited-state lifetimes, making a comparative analysis crucial for applications in areas such as fluorescent probes, photosensitizers, and materials science.

Predicted Photophysical Trends

The photophysical properties of the 2-, 3-, and 4-(imidazol-1-yl)aniline isomers are expected to differ based on the position of the imidazole ring relative to the amino group on the aniline moiety.

  • 4-(imidazol-1-yl)aniline (para-isomer): This isomer is anticipated to exhibit the most red-shifted absorption and emission spectra. The direct conjugation between the electron-donating amino group and the imidazole ring in the para position allows for a more extended π-system and a more efficient intramolecular charge transfer (ICT) character in the excited state. This efficient charge separation typically leads to a larger Stokes shift and a higher sensitivity to solvent polarity.

  • 2-(imidazol-1-yl)aniline (ortho-isomer): The ortho-isomer may experience steric hindrance between the amino and imidazole groups, potentially leading to a twisted conformation. This twisting can disrupt π-conjugation, resulting in a blue-shifted absorption and emission compared to the para-isomer. However, the close proximity of the two groups could also facilitate unique excited-state processes, such as excited-state intramolecular proton transfer (ESIPT) if appropriate hydrogen bonding is possible, which would lead to a large Stokes shift and dual emission in certain solvents.

  • 3-(imidazol-1-yl)aniline (meta-isomer): In the meta-isomer, direct through-conjugation between the amino and imidazole groups is disrupted. This is expected to result in absorption and emission spectra that are blue-shifted relative to the para-isomer and likely similar to or slightly red-shifted compared to the ortho-isomer. The ICT character is expected to be less pronounced than in the para-isomer.

Data Presentation

A comprehensive comparative study would require the determination of the following photophysical parameters for each isomer in a range of solvents with varying polarity. The data should be summarized as shown in the table below.

IsomerSolventλabs (nm)ε (M-1cm-1)λem (nm)Φfτf (ns)Stokes Shift (cm-1)
2-(imidazol-1-yl)aniline Non-polar
Polar Aprotic
Polar Protic
3-(imidazol-1-yl)aniline Non-polar
Polar Aprotic
Polar Protic
4-(imidazol-1-yl)aniline Non-polar
Polar Aprotic
Polar Protic
  • λabs: Wavelength of maximum absorption

  • ε: Molar extinction coefficient

  • λem: Wavelength of maximum emission

  • Φf: Fluorescence quantum yield

  • τf: Fluorescence lifetime

Experimental Protocols

To obtain the data for the comparative analysis, the following standard experimental protocols should be employed.

Sample Preparation

Solutions of each isomer should be prepared in spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner filter effects.

UV-Vis Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline with the cuvettes filled with the solvent.

    • Measure the absorbance of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Determine the wavelength of maximum absorption (λabs) and the corresponding absorbance.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

  • Procedure:

    • Record the emission spectrum by exciting the sample at its λabs. The emission wavelength of maximum intensity (λem) is determined.

    • Record the excitation spectrum by setting the emission monochromator to the λem and scanning the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (Φf) Determination

The relative method is commonly used for determining the fluorescence quantum yield.[1][2][3]

  • Procedure:

    • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the samples (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

    • Prepare a series of solutions of the standard and the sample with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The quantum yield is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[4][5]

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) at a high repetition rate.

    • Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • Measure the time difference between the excitation pulse and the arrival of the photon.

    • Build a histogram of the arrival times of the photons.

    • The fluorescence lifetime is determined by fitting the decay of the histogram to an exponential function.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the photophysical properties of the isomers.

G Workflow for Comparative Photophysical Analysis cluster_synthesis Synthesis and Purification cluster_exp Photophysical Measurements cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion S1 Synthesis of 2-(imidazol-1-yl)aniline P Purification and Characterization S1->P S2 Synthesis of 3-(imidazol-1-yl)aniline S2->P S3 Synthesis of 4-(imidazol-1-yl)aniline S3->P E1 UV-Vis Absorption P->E1 E2 Fluorescence Spectroscopy P->E2 E3 Quantum Yield Determination P->E3 E4 Lifetime Measurement P->E4 A1 Extract Parameters (λabs, λem, ε, Φf, τf) E1->A1 E2->A1 E3->A1 E4->A1 A2 Solvatochromism Analysis A1->A2 A3 Structure-Property Relationship A1->A3 A4 Comparative Analysis A2->A4 A3->A4 C Publish Comparison Guide A4->C

Caption: Workflow for the comparative analysis of photophysical properties.

Conclusion

A systematic comparative analysis of the photophysical properties of 3-(imidazol-1-yl)aniline isomers is essential for understanding their structure-property relationships and for guiding their application in various fields. Although direct comparative data is currently scarce, the established photophysical principles of related aromatic compounds provide a strong basis for predicting their behavior. The experimental protocols outlined in this guide offer a comprehensive roadmap for researchers to generate the necessary data for a thorough and objective comparison. Such a study would be a valuable contribution to the fields of photochemistry, materials science, and drug development.

References

Performance Assessment of 3-(1H-imidazol-1-yl)aniline-Based Kinase Inhibitors Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 3-(1H-imidazol-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This guide provides a comprehensive performance assessment of materials derived from this scaffold, with a focus on their efficacy as tyrosine kinase inhibitors, benchmarked against the established industry standard, Nilotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data to aid in the evaluation and progression of new chemical entities.

Executive Summary

Materials based on the this compound core structure demonstrate significant potential as therapeutic agents, particularly in the oncology space. As analogs of the FDA-approved drug Nilotinib, these compounds often target the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). This guide will delve into their comparative efficacy, selectivity, and cellular activity, providing a framework for assessing their potential as next-generation kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various this compound-based compounds against the Abl kinase, the primary target of Nilotinib, and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate higher potency.[1][2]

Table 1: In Vitro Inhibitory Activity (IC50) of Nilotinib and Analogs against Abl Kinase

CompoundModificationAbl Kinase IC50 (nM)Reference
Nilotinib (Industry Standard) Trifluoromethyl group< 2.5 - 45[3][4]
Analog 2aH (unsubstituted)2953[3]
Analog 2bF750[3]
Analog 2cCH3135.8[3]
c-nilotinibImmobilized analog28[4]

Table 2: Kinase Selectivity Profile of Nilotinib

Kinase TargetIC50 (nM)
BCR-ABL20 - 60
PDGFR69
c-KIT210
CSF-1R125 - 250
DDR13.7

Data compiled from FDA label information for Nilotinib.[5]

Table 3: Pharmacokinetic Parameters of Nilotinib

ParameterValueSpecies
Systemic Clearance (CL) Low (<25% of hepatic blood flow)Rodents
Moderate (32-35% of hepatic blood flow)Monkeys, Dogs
Volume of Distribution (Vss) 0.55 - 3.9 L/kgAcross preclinical species
Time to Maximum Concentration (Tmax) 3 - 4 hoursHumans
Elimination Half-life (t1/2) ~17 hoursHumans
Bioavailability Moderate (17-44%)Across preclinical species
Plasma Protein Binding >97.5%Preclinical species and humans

Data from preclinical pharmacokinetic studies of Nilotinib.[6][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.[1]

Objective: To quantify the concentration of a this compound-based inhibitor required to inhibit 50% of the activity of a target kinase (e.g., Abl kinase) in a cell-free system.

Materials:

  • Recombinant purified protein kinase (e.g., Abl)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that generates a light signal proportional to the amount of ATP present.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity and the negative control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines.[8][9][10]

Objective: To determine the effect of this compound-based compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Abl Kinase Signaling Pathway

The following diagram illustrates the central role of the Bcr-Abl oncoprotein in driving downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia. The pathway highlights key downstream effectors such as the Ras/MAPK and PI3K/Akt pathways, which are ultimately inhibited by the action of this compound-based inhibitors like Nilotinib.

Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Oncogenic Kinase) Grb2 Grb2 Bcr_Abl->Grb2 PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 Inhibitor This compound -based Inhibitor Inhibitor->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling cascade and point of inhibition.

Experimental Workflow for IC50 Determination

The logical flow for determining the half-maximal inhibitory concentration (IC50) of a test compound is depicted below. This workflow is fundamental to the preclinical assessment of drug candidates.

IC50_Workflow start Start: Prepare Reagents prepare_cells Prepare & Seed Cells in 96-well Plate start->prepare_cells prepare_compounds Prepare Serial Dilution of Test Compound start->prepare_compounds treat_cells Treat Cells with Test Compound prepare_cells->treat_cells prepare_compounds->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT or Kinase-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal data_analysis Data Analysis: Normalize & Plot measure_signal->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End: Report IC50 calculate_ic50->end

Caption: Workflow for IC50 determination.

References

A Comparative Guide to the Synthesis and Potential Biological Activity of 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic routes to 3-(1H-imidazol-1-yl)aniline, a versatile building block in medicinal chemistry. We present a cross-validation of experimental results for key reactions, offering insights into their relative performance. Furthermore, we explore the potential involvement of this compound and its derivatives in significant signaling pathways, supported by illustrative diagrams.

I. Synthesis of this compound: A Comparative Analysis

The synthesis of N-aryl imidazoles, such as this compound, is a cornerstone of many medicinal chemistry programs. The imidazole moiety is a critical pharmacophore, and its attachment to an aniline scaffold opens avenues for further derivatization. Here, we compare three common methods for the N-arylation of imidazole: the Ullmann condensation, the Buchwald-Hartwig amination, and microwave-assisted synthesis.

Data Presentation: Comparison of Synthetic Methodologies
MethodCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Ullmann Condensation CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85[1]
Buchwald-Hartwig Amination Palladium-based catalystsVariousVariousRoom Temp - HighVariableHigh (General)[2][3]
Microwave-Assisted Synthesis VariousVariousVariousHighShortHigh (General)[4]

Note: The yields for Ullmann condensation are based on the N-arylation of imidazole with a substituted aryl bromide and are representative of this reaction type.[1] Specific yields for the Buchwald-Hartwig and microwave-assisted synthesis of this compound require further empirical validation.

Experimental Protocols

1. Ullmann Condensation (Copper-Catalyzed N-Arylation)

This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of imidazoles with aryl bromides.[1]

  • Materials: Imidazole, 3-bromoaniline, Copper(I) iodide (CuI), 1,10-Phenanthroline, Cesium Carbonate (Cs₂CO₃), and anhydrous 1,4-Dioxane.

  • Procedure:

    • To a dry Schlenk flask, add imidazole (1.2 mmol), 3-bromoaniline (1.0 mmol), CuI (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Cs₂CO₃ (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

    • Heat the reaction mixture to 100°C and stir for 18 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

2. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2][3] While a specific protocol for this compound is not detailed in the search results, a general workflow can be described. This reaction typically involves the coupling of an aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) with imidazole in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for reaction efficiency and has been the subject of extensive development.[2][3]

3. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields.[4] The synthesis of imidazole derivatives can be significantly enhanced under microwave irradiation, leading to shorter reaction times and cleaner product profiles.[4] A typical procedure would involve heating a mixture of 3-haloaniline, imidazole, a suitable catalyst, and a base in a sealed vessel within a microwave reactor.

II. Potential Biological Activity and Signaling Pathways

Imidazole-containing compounds are known to interact with a variety of biological targets. Based on the literature for related structures, this compound and its derivatives may modulate key signaling pathways implicated in various diseases.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses and cellular stress.[1][4][5][6][7] Imidazole-based molecules have been developed as potent inhibitors of p38 MAP kinase, making this pathway a relevant area of investigation for this compound derivatives.[8]

p38_MAPK_Pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor MKKK MAPKKK (e.g., ASK1, TAK1) receptor->MKKK MKK MAPKK (MKK3/6) MKKK->MKK p38 p38 MAPK MKK->p38 downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) downstream_kinases->transcription_factors cellular_response Inflammation / Apoptosis transcription_factors->cellular_response inhibitor This compound Derivative (Potential Inhibitor) inhibitor->p38

Caption: Potential inhibition of the p38 MAPK pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[2][9] Its overexpression is linked to cancer progression, making it an attractive therapeutic target.[10][11] FAK inhibitors often feature heterocyclic scaffolds, suggesting a potential role for imidazole derivatives in modulating this pathway.

FAK_Signaling_Pathway ecm Extracellular Matrix (ECM) integrin Integrin ecm->integrin fak FAK integrin->fak src Src fak->src downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) fak->downstream src->fak response Cell Migration / Survival downstream->response inhibitor This compound Derivative (Potential Inhibitor) inhibitor->fak

Caption: Potential inhibition of the FAK signaling pathway.

Serotonin Receptor Signaling

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents.[12][13][14] The structural features of some antidepressant and antipsychotic drugs include moieties that could be mimicked by this compound derivatives, suggesting potential interactions with serotonin signaling pathways.

Serotonin_Signaling_Pathway serotonin Serotonin (5-HT) receptor Serotonin Receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ) serotonin->receptor g_protein G-Protein receptor->g_protein effector Effector (Adenylyl Cyclase / PLC) g_protein->effector second_messenger Second Messenger (cAMP / IP₃, DAG) effector->second_messenger cellular_response Neuronal Signaling second_messenger->cellular_response modulator This compound Derivative (Potential Modulator) modulator->receptor

Caption: Potential modulation of serotonin receptor signaling.

III. Conclusion

This guide provides a comparative framework for the synthesis of this compound, highlighting the Ullmann condensation, Buchwald-Hartwig amination, and microwave-assisted methods as viable routes. The choice of method will depend on factors such as desired scale, available equipment, and cost considerations. Furthermore, the potential for derivatives of this compound to interact with key signaling pathways such as p38 MAPK, FAK, and serotonin receptors underscores its importance as a scaffold for the development of novel therapeutics. Further experimental validation is necessary to fully elucidate the optimal synthetic conditions and to confirm the biological activity of this compound and its analogs.

References

Safety Operating Guide

Proper Disposal of 3-(1H-imidazol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential procedural guidance for the safe and compliant disposal of 3-(1H-imidazol-1-yl)aniline, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personal safety and environmental protection.

Due to its chemical properties, this compound must be treated as hazardous waste. Improper disposal can lead to potential health risks and environmental contamination. The following step-by-step procedures are based on established safety protocols for hazardous laboratory chemicals.

Pre-Disposal and Handling

Before beginning any disposal procedures, it is critical to handle the compound in a controlled environment.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] An emergency eyewash station and safety shower should be readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[1]

    • Body Protection: A fully buttoned laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Summary of Hazards and Physical Data

The following table summarizes key hazard information and physical properties for compounds structurally similar to this compound, which should be considered when handling and disposing of this chemical.

Hazard Classification/PropertyDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1]
Physical State Solid: Powder.[2]
Storage Temperature Room temperature.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

    • Segregate waste containing this compound from other waste streams to prevent accidental reactions.

  • Waste Collection:

    • Solid Waste: Carefully collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container. Avoid creating dust during this process.[1][2]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.

    • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are kept tightly closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[1][2]

Disposal Workflow

DisposalWorkflow A Step 1: Pre-Disposal Assessment & PPE B Step 2: Segregate Waste (Solid, Liquid, Contaminated PPE) A->B C Step 3: Label Hazardous Waste Container (Chemical Name, Hazard Info) B->C D Step 4: Collect Waste in Designated Containers C->D E Step 5: Store in Secure Satellite Accumulation Area D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Professional Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-(1H-imidazol-1-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and imidazoles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.

Operational Plan

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5][6]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling Procedure:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersal of dust.[6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, funnels) to handle the solid and its solutions to minimize the risk of spills.[6]

3. Post-Handling Decontamination:

  • Work Area: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.

  • Personal Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Remove and properly store or dispose of PPE.

Disposal Plan

1. Waste Collection:

  • All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][7]

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.[6]

3. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.[7][8]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[6][7]

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling this compound Start Handling this compound Work_Fume_Hood Work in a Chemical Fume Hood Start->Work_Fume_Hood Goggles_Face_Shield Wear Chemical Splash Goggles & Face Shield Work_Fume_Hood->Goggles_Face_Shield Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Goggles_Face_Shield->Gloves Lab_Coat Wear a Flame-Resistant Lab Coat Gloves->Lab_Coat Shoes Wear Closed-Toe, Chemical-Resistant Shoes Lab_Coat->Shoes Work_Outside_Hood Is work outside a fume hood? Shoes->Work_Outside_Hood Respirator Wear NIOSH-Approved Respirator Work_Outside_Hood->Respirator Yes End Proceed with Experiment Work_Outside_Hood->End No Respirator->End

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_workflow Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Emergency_Equipment Check Emergency Equipment Risk_Assessment->Emergency_Equipment Don_PPE Don Appropriate PPE Emergency_Equipment->Don_PPE Weighing Weigh Compound in Fume Hood Don_PPE->Weighing Dissolving Dissolve Solid in Solvent Weighing->Dissolving Reaction Perform Reaction in Fume Hood Dissolving->Reaction Decontaminate_Work_Area Decontaminate Work Area Reaction->Decontaminate_Work_Area Decontaminate_Equipment Decontaminate Equipment Decontaminate_Work_Area->Decontaminate_Equipment Personal_Decontamination Personal Decontamination Decontaminate_Equipment->Personal_Decontamination Collect_Waste Collect Waste in Labeled Container Personal_Decontamination->Collect_Waste Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Dispose_Waste Dispose Through EHS Store_Waste->Dispose_Waste

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.